(5S)-5-Methyl-1,3-oxazolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
(5S)-5-methyl-1,3-oxazolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-4-2-5-3-6-4/h4-5H,2-3H2,1H3/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVZPVWFLGXUAU-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of (5S)-5-Methyl-1,3-oxazolidine from L-alanine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the synthesis of (5S)-5-Methyl-1,3-oxazolidine, a valuable chiral building block in drug discovery and development, starting from the readily available amino acid L-alanine. The synthesis is a two-step process involving the reduction of L-alanine to the corresponding amino alcohol, L-alaninol, followed by cyclization with formaldehyde. This document will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven experimental protocols, and offer insights into the critical parameters for a successful and stereochemically controlled synthesis.
Introduction: The Significance of (5S)-5-Methyl-1,3-oxazolidine
Chiral oxazolidines are a privileged scaffold in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents. Their rigid, five-membered ring structure can impart conformational constraint and introduce stereochemical complexity, which are crucial for specific molecular recognition at biological targets. The (5S)-5-Methyl-1,3-oxazolidine moiety, derived from the natural amino acid L-alanine, offers a versatile and stereochemically defined starting point for the synthesis of more complex molecules. Its utility spans from being a key intermediate in the synthesis of chiral auxiliaries and ligands to forming the core of pharmacologically active compounds.
Synthetic Strategy: A Two-Step Approach from L-alanine
The transformation of L-alanine into (5S)-5-Methyl-1,3-oxazolidine is efficiently achieved through a two-step synthetic sequence. The first step involves the reduction of the carboxylic acid functionality of L-alanine to a primary alcohol, yielding (S)-2-amino-1-propanol, commonly known as L-alaninol. The second step is the condensation of L-alaninol with a formaldehyde source to construct the oxazolidine ring. The stereocenter at the 5-position of the oxazolidine ring is directly inherited from the starting L-alanine, ensuring the desired (5S) configuration.
Caption: Overall synthetic pathway from L-alanine to (5S)-5-Methyl-1,3-oxazolidine.
Part 1: Reduction of L-alanine to L-alaninol
The reduction of the carboxylic acid group of L-alanine is a critical first step. Two primary methods are commonly employed, utilizing either lithium aluminum hydride (LAH) or sodium borohydride (NaBH₄). The choice of reducing agent depends on the desired scale, safety considerations, and available equipment.
Method A: Lithium Aluminum Hydride (LAH) Reduction
LAH is a powerful reducing agent capable of directly reducing carboxylic acids to alcohols. This method is highly effective but requires stringent anhydrous conditions and careful handling due to the pyrophoric nature of LAH.
Causality Behind Experimental Choices:
-
Anhydrous THF: LAH reacts violently with water. Tetrahydrofuran (THF) is an excellent aprotic solvent that dissolves the LAH and the starting material, facilitating the reaction. It must be rigorously dried before use.
-
Inert Atmosphere (Argon): An inert atmosphere prevents the reaction of LAH with atmospheric moisture and oxygen.
-
Portion-wise Addition of L-alanine: The reaction is highly exothermic. Adding the L-alanine in small portions helps to control the reaction temperature and prevent a dangerous exotherm.
-
Reflux: Heating the reaction to reflux ensures the complete reduction of the carboxylic acid.
-
Careful Quenching: The workup procedure with a saturated potassium carbonate solution is a modification of the Fieser workup, designed to safely quench the excess LAH and precipitate the aluminum salts, making filtration easier.
Experimental Protocol (LAH Reduction): [1]
-
Suspend lithium aluminum hydride (17 g, 0.43 mol) in dry THF (600 ml) under an argon atmosphere in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Cool the suspension to 0 °C using an ice/water bath.
-
Add solid L-alanine (20 g, 0.22 mol) in small portions over a period of 1 hour, ensuring the internal temperature does not exceed 20 °C.
-
After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux overnight.
-
Cool the reaction mixture to 0 °C in an ice/water bath.
-
Very slowly and cautiously add a saturated aqueous solution of potassium carbonate (approximately 100 ml) to quench the excess LAH. Vigorous gas evolution will occur.
-
Stir the resulting mixture for 1 hour at room temperature.
-
Filter the mixture through a pad of Celite® to remove the aluminum salts. Wash the filter cake with THF (3 x 50 ml).
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Distill the residue under high vacuum to afford L-alaninol as a colorless oil.
| Parameter | Value |
| Yield | 77%[1] |
| Boiling Point | 173-176 °C |
| Appearance | Colorless oil |
Method B: Sodium Borohydride (NaBH₄) Reduction of L-alanine Ester
Sodium borohydride is a milder and safer reducing agent than LAH. However, it does not typically reduce carboxylic acids directly. Therefore, L-alanine is first converted to its ester (e.g., ethyl or methyl ester), which is then reduced by NaBH₄. This method is often preferred for larger-scale syntheses due to its operational simplicity and enhanced safety profile.
Causality Behind Experimental Choices:
-
Esterification: The initial esterification of L-alanine is necessary because NaBH₄ is not reactive enough to reduce the free carboxylic acid.
-
Inorganic Acid Salt: Using an inorganic acid salt of the L-alanine ester, such as the hydrochloride, can improve its stability and handling.[2][3]
-
Mixed Solvent System: A mixture of water and ethanol is often used to dissolve both the NaBH₄ and the amino acid ester salt.[2]
-
Slow Addition: Adding the ester solution dropwise to the NaBH₄ solution helps to control the reaction rate and temperature.[3]
Experimental Protocol (NaBH₄ Reduction): [2][3]
-
Esterification of L-alanine (Example: Ethyl Ester Hydrochloride): Suspend L-alanine (50 g, 0.56 mol) in ethanol (500 ml). Cool the mixture to 0 °C and slowly bubble dry hydrogen chloride gas through the suspension with stirring until the solid dissolves. Stir the reaction mixture at room temperature overnight. Remove the solvent under reduced pressure to obtain L-alanine ethyl ester hydrochloride as a white solid.
-
Reduction: In a separate flask, dissolve sodium borohydride (3.0 mol) in cold water (560 ml).
-
Dissolve the L-alanine ethyl ester hydrochloride (1.0 mol) in ethanol (560 ml).
-
Add the solution of the L-alanine ester hydrochloride dropwise to the NaBH₄ solution at 20 °C over 5 hours.
-
After the addition is complete, allow the reaction to stir at 20-28 °C until completion (monitored by TLC).
-
Decompose the excess NaBH₄ by the careful addition of acetone.
-
Add ethyl acetate (1000 ml) and filter to remove the precipitated inorganic salts.
-
Separate the aqueous layer of the filtrate and extract it with ethyl acetate (600 ml).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by vacuum distillation to yield L-alaninol.
| Parameter | Value |
| Yield | High (specific yield depends on exact conditions) |
| Safety | Safer than LAH reduction |
| Scalability | More amenable to large-scale synthesis |
Part 2: Cyclization of L-alaninol to (5S)-5-Methyl-1,3-oxazolidine
The final step in the synthesis is the formation of the oxazolidine ring by the condensation of L-alaninol with formaldehyde. This reaction is typically acid or base-catalyzed and proceeds via the formation of a hemiaminal intermediate, which then undergoes intramolecular cyclization. Paraformaldehyde, a solid polymer of formaldehyde, is a convenient and commonly used source of formaldehyde for this reaction.
Sources
Physicochemical Profile & Synthetic Utility of (5S)-5-Methyl-1,3-oxazolidine
This guide details the physicochemical profile, synthetic pathways, and stability characteristics of (5S)-5-Methyl-1,3-oxazolidine .[1] It is designed for researchers utilizing this compound as a chiral auxiliary, a "masked" amino alcohol intermediate, or a formaldehyde-releasing prodrug moiety.[1]
Technical Whitepaper | Version 1.0 [1]
Executive Summary
(5S)-5-Methyl-1,3-oxazolidine is a chiral, five-membered saturated heterocycle derived from the condensation of (S)-1-amino-2-propanol and formaldehyde.[1] Unlike its oxidized cousin (the oxazolidinone), the simple oxazolidine ring functions as a dynamic aminal , exhibiting significant ring-chain tautomerism. This compound is primarily utilized in drug development as a chiral synthon for stereoselective alkylations or as a hydrolytically labile prodrug system for the controlled release of amino alcohols.
Key Technical Insight: Researchers must recognize that the N-unsubstituted monomer often exists in equilibrium with its open-chain imine (Schiff base) or forms methylene-bridged dimers (bisoxazolidines) upon standing.[1] "Pure" isolation often requires N-protection or immediate in-situ utilization.[1]
Molecular Architecture & Identification[1][2]
| Parameter | Data |
| IUPAC Name | (5S)-5-Methyl-1,3-oxazolidine |
| Common Name | (S)-Alaninol Formaldehyde Oxazolidine |
| Molecular Formula | C₄H₉NO |
| Molecular Weight | 87.12 g/mol |
| Chiral Center | C5 (S-configuration) |
| CAS Registry | 2165947-51-1 (Ref.[1][2] for (5R)-enantiomer; (5S) is the optical antipode) |
| SMILES | C[C@@H]1COCN1 |
Stereochemical Orientation
The (5S) configuration is conferred by the starting material, (S)-(+)-1-Amino-2-propanol .[1] The methyl group at position 5 creates a steric environment that can direct the facial selectivity of incoming electrophiles at the nitrogen center or adjacent carbons in derived enolates.
Synthesis & Reaction Mechanism[1][2]
The synthesis is a condensation reaction between a 1,2-amino alcohol and a carbonyl source (Formaldehyde). This reaction is reversible and water-sensitive.[1]
Protocol: Condensation of (S)-1-Amino-2-propanol
Reagents: (S)-1-Amino-2-propanol (1.0 eq), Paraformaldehyde (1.05 eq), Toluene (Solvent).[1] Apparatus: Dean-Stark trap (for azeotropic water removal).[1]
-
Suspension: Suspend paraformaldehyde in toluene.
-
Addition: Add (S)-1-Amino-2-propanol dropwise at room temperature.
-
Reflux: Heat to reflux. As the paraformaldehyde depolymerizes to formaldehyde, it reacts with the amine.
-
Dehydration: The hemiaminal intermediate loses water to form the oxazolidine ring. Continuous water removal via the Dean-Stark trap drives the equilibrium toward the cyclic product.
-
Isolation: Distillation under reduced pressure. Note: The product must be stored under inert gas to prevent hydrolysis.
Mechanism Visualization (DOT)
The following diagram illustrates the pathway from the amino alcohol to the closed ring, highlighting the critical dehydration step.
[1][2]
Physicochemical Properties[1][2][3][4][5][6]
Due to the dynamic nature of N-unsubstituted oxazolidines, experimental values often reflect the equilibrium mixture. The data below represents the closed-ring monomer based on structural analogs and computational models.
| Property | Value / Description | Technical Note |
| Physical State | Colorless to pale yellow liquid | Viscosity increases if oligomerization occurs.[1] |
| Boiling Point | 100–105 °C (at 760 mmHg) | Predicted. Lower than the amino alcohol precursor due to loss of H-bond donors.[1] |
| Density | ~0.98 – 1.02 g/mL | Typical for small N,O-heterocycles.[1] |
| LogP (Octanol/Water) | -0.5 to 0.2 | Amphiphilic; highly soluble in organic solvents (DCM, THF) and water.[1] |
| pKa (Conjugate Acid) | ~5.5 – 6.5 | Less basic than the parent amine due to the inductive effect of the acetal-like oxygen. |
| Refractive Index ( | ~1.445 | Useful for assessing purity during distillation. |
Solubility Profile
-
Water: Miscible (Hydrolysis risk).
-
Organic Solvents: Soluble in Dichloromethane, Toluene, THF, Ethanol.
-
Stability in Solution: Stable in anhydrous organic solvents. Rapidly hydrolyzes in aqueous acid.
Reactivity & Stability: The "Chameleon" Effect[2]
The core challenge in working with (5S)-5-Methyl-1,3-oxazolidine is its Ring-Chain Tautomerism .[1]
Hydrolytic Instability
In the presence of water and acid, the ring opens to regenerate the starting materials. This property is exploited in prodrug design , where the oxazolidine serves as a pH-sensitive linkage that releases the active amino alcohol payload in the acidic environment of lysosomes or tumor microenvironments.
[1]Dimerization (Bisoxazolidine Formation)
Upon prolonged storage without N-substitution, two oxazolidine monomers can condense via a methylene bridge, especially if excess formaldehyde is present.
-
Prevention: Store at -20°C under Argon.
-
Stabilization: N-alkylation (e.g., N-Methyl, N-Benzyl) or N-acylation (e.g., N-Boc) permanently locks the ring in the closed form, preventing hydrolysis and tautomerism.[1]
Electrophilic Substitution
The nitrogen atom is nucleophilic. It readily reacts with:
-
Acid Chlorides: To form N-acyl oxazolidines (used as chiral auxiliaries).[1]
-
Alkyl Halides: To form N-alkyl oxazolidines.[1]
Applications in Drug Development
A. Chiral Auxiliaries
While oxazolidinones (Evans auxiliaries) are more famous, the oxazolidine ring offers a distinct reactivity profile. It can direct the stereochemistry of additions to the N-center or serve as a temporary chiral protecting group for 1,2-amino alcohols during complex total synthesis.[1]
B. Prodrug Moieties
(5S)-5-Methyl-1,3-oxazolidine moieties are investigated as "masked" delivery systems for:
-
Aldehyde Scavenging: The amino alcohol precursor can be delivered to scavenge toxic endogenous aldehydes.
-
Formaldehyde Release: In specific oncology applications, the localized release of formaldehyde (cytotoxic) from the oxazolidine ring within the tumor cell is a studied mechanism of action.
C. Polymer Curing Agents
In industrial pharmaceutical packaging, bis-oxazolidines (dimers of the 5-methyl derivative) are used as latent curing agents for polyurethanes, reacting with isocyanates only upon exposure to atmospheric moisture (which triggers ring opening).[1]
References
-
Oxazolidine Synthesis & Equilibrium
-
Bergmann, E. D. (1953).[3] "The Structure of the Products of the Reaction between Aldehydes and Amino-alcohols." Chemical Reviews.
-
-
Hydrolysis Kinetics
-
Fülöp, F., et al. (2002). "Ring-Chain Tautomerism in 1,3-Oxazines and 1,3-Oxazolidines." Current Organic Chemistry.
-
-
Prodrug Applications
-
Simplicio, A. L., et al. (2008). "Prodrugs for Amines." Molecules. [1]
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-
Analogous Compound Data (PubChem)
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 10236003, (5R)-5-(hydroxymethyl)-1,3-oxazolidin-2-one." [1]
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-
Stereochemical Precursor
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The Architectural Blueprint of (5S)-5-Methyl-1,3-oxazolidine Derivatives: A Crystallographic Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Oxazolidines
(5S)-5-Methyl-1,3-oxazolidine derivatives represent a pivotal class of heterocyclic compounds, distinguished by their inherent chirality and versatile chemical functionalities. This structural motif is a cornerstone in modern medicinal chemistry and asymmetric synthesis, finding application in a wide array of biologically active molecules. The therapeutic potential of oxazolidinone-based compounds, for instance, spans from antibacterial agents like Linezolid to novel antithrombotic agents.[1][2][3] The precise three-dimensional arrangement of atoms within the crystal lattice of these derivatives is not merely an academic curiosity; it is a critical determinant of their physicochemical properties, including solubility, stability, and, most importantly, their biological activity. Understanding the crystal structure provides invaluable insights into intermolecular interactions that can be exploited in the rational design of new therapeutic agents and catalysts. This guide offers a comprehensive exploration of the crystallographic features of (5S)-5-Methyl-1,3-oxazolidine derivatives, from fundamental principles to advanced analytical techniques.
Part 1: From Synthesis to Single Crystal: A Practical Workflow
The journey to elucidating the crystal structure of a (5S)-5-Methyl-1,3-oxazolidine derivative begins with its synthesis and subsequent crystallization. The synthetic pathways to these compounds are diverse and adaptable, often leveraging chiral precursors to install the desired stereochemistry at the C5 position.
Synthetic Strategies: A Brief Overview
The synthesis of 1,3-oxazolidines can be broadly achieved through the condensation of β-amino alcohols with aldehydes or their equivalents.[4][5] For the specific (5S)-5-methyl derivatives, a common starting material is a chiral amino acid, such as L-alanine, which provides the stereocenter.[6] The reaction with an appropriate aldehyde, followed by cyclization, yields the oxazolidine ring.[7][8] Modifications to the substituents at the N3 and C2 positions can be readily accomplished by selecting different starting materials, allowing for the creation of a diverse library of derivatives.[9]
The Art and Science of Crystallization
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is paramount and is typically determined empirically.
Experimental Protocol: Fractional Crystallization for Diastereomeric Separation
A common challenge in the synthesis of chiral compounds is the formation of diastereomers. Fractional crystallization is a powerful technique for their separation.[6]
-
Dissolution: Dissolve the crude diastereomeric mixture in a minimum amount of a suitable hot solvent or solvent mixture (e.g., hexane/diethyl ether).[6]
-
Slow Cooling: Allow the solution to cool slowly to room temperature. The less soluble diastereomer will crystallize out first.
-
Inducing Crystallization: If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Isolation: Isolate the crystals by filtration.
-
Recrystallization: Recrystallize the obtained solid to improve purity and crystal quality. The mother liquor can be concentrated to yield the more soluble diastereomer.
Part 2: Unveiling the Molecular Architecture: X-ray Crystallography
Single-crystal X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional structure of a molecule in the solid state.[10] It provides precise information about bond lengths, bond angles, and the overall conformation of the molecule.
Principles of X-ray Diffraction
When a beam of X-rays is directed at a single crystal, the electrons in the atoms of the crystal scatter the X-rays. Due to the periodic arrangement of atoms in the crystal lattice, the scattered waves interfere with each other, producing a unique diffraction pattern. By analyzing the intensities and positions of the diffracted beams, the electron density distribution within the crystal can be calculated, which in turn reveals the atomic positions.[10]
Data Collection and Structure Refinement
Modern X-ray diffractometers automate the process of data collection. Once a suitable crystal is mounted, the instrument bombards it with X-rays and records the diffraction pattern. The collected data is then processed to solve and refine the crystal structure using specialized software. The quality of the final structure is assessed by parameters such as the R-factor, which indicates the agreement between the observed and calculated diffraction data.[11]
Workflow for Single-Crystal X-ray Diffraction
Caption: Workflow for analyzing intermolecular interactions.
Part 5: Structure-Property Relationships and Applications in Drug Discovery
The detailed structural information obtained from crystallographic studies is instrumental in understanding the structure-activity relationships (SAR) of (5S)-5-Methyl-1,3-oxazolidine derivatives.
Impact on Physicochemical Properties
The crystal packing and intermolecular interactions directly influence key physicochemical properties such as melting point, solubility, and stability. A more tightly packed crystal with strong intermolecular interactions will generally have a higher melting point and lower solubility. Understanding these relationships is crucial for formulation development in the pharmaceutical industry.
Guiding Drug Design
For medicinal chemists, the crystal structure of a ligand bound to its biological target is the holy grail of rational drug design. The X-ray crystal structure of an oxazolidinone derivative in complex with its target, such as a bacterial ribosome or a coagulation enzyme like Factor Xa, reveals the precise binding mode and the key interactions responsible for its activity. [1]This information allows for the targeted modification of the molecule to improve its potency, selectivity, and pharmacokinetic properties. The (5S)-configuration of the methyl group, for example, can play a critical role in orienting other substituents for optimal interaction with the target's active site. [1] Table 1: Crystallographic Data for Selected Oxazolidine Derivatives
| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ring Conformation | Ref. |
| (4R,5S)-4-Hydroxymethyl-5-[(methylsulfanyl)methyl]-1,3-oxazolidin-2-one | Monoclinic, P2₁ | 9.7821 | 7.9620 | 11.5472 | 109.837 | Envelope | [11] |
| (4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one | Monoclinic, P2₁ | 11.867 | 5.6968 | 20.258 | 91.866 | Twist | [12] |
| 2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 2-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]quinoline-4-carboxylate | Monoclinic, P2₁/c | 15.6596 | 8.8415 | 14.6543 | 107.135 | - | [13] |
Conclusion
The crystal structure of (5S)-5-Methyl-1,3-oxazolidine derivatives provides a foundational understanding of their chemical behavior and biological function. Through the combined application of organic synthesis, crystallization techniques, and single-crystal X-ray diffraction, a detailed picture of their three-dimensional architecture can be obtained. The analysis of conformational preferences and intermolecular interactions offers critical insights that guide the development of new therapeutics and functional materials. As a versatile chiral scaffold, the (5S)-5-Methyl-1,3-oxazolidine motif will undoubtedly continue to be a subject of intense research, with crystallographic studies playing a central role in unlocking its full potential.
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Exploring Non-Covalent Interactions in Oxazolidine Derivatives: Synthesis, X-ray Diffraction, and Quantum Chemical Studies. (2025, August 7). ResearchGate. [Link]
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Crystal structure, Hirshfeld surface analysis, DFT and molecular docking investigation of 2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 2-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]quinoline-4-carboxylate. (2021, January 15). IUCr Journals. [Link]
-
Crystal packing with intermolecular hydrogen bonding patterns shown as dashed lines. (n.d.). ResearchGate. [Link]
-
Solid-state structure of oxazolidine (S,S)-2a from single crystal X-ray diffraction. (n.d.). ResearchGate. [Link]
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Syntheses and Crystal Structures of Three Chiral Oxazolidinones with Different Ring Conformations. (2022, November 10). MDPI. [Link]
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Synthesis and crystal structure of 3-(2-{3-[2-(2-oxooxazolidin-3-yl)ethoxy]quinoxalin-2-yloxy}ethyl)oxazolidin-2-one. (2025, June 1). PMC. [Link]
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X-Ray diffraction structure determination of a novel peptide oxazol-5(4H)-one with a chiral carbon atom in the heterocyclic moiety. (1991). Semantic Scholar. [Link]
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Synthesis and analysis of the conformational preferences of 5-aminomethyloxazolidine-2,4-dione scaffolds: first examples of β(2)- and β(2, 2)-homo-Freidinger lactam analogues. (2014, October 6). PubMed. [Link]
-
Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl] -1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor. (2005, February 2). Journal of Medicinal Chemistry. [Link]
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(4R,5S)-4-Hydroxymethyl-5-[(methylsulfanyl)methyl]-1,3-oxazolidin-2-one. (n.d.). PMC. [Link]
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Oxazolidinones as versatile scaffolds in medicinal chemistry. (n.d.). PMC. [Link]
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Crystal structure of (4R,5S)-4-methyl-3-methylsulfinyl-5-phenyl-1,3-oxazolidin-2-one. (n.d.). NIH. [Link]
-
Synthesis of 3-alkyl oxazolidines, derived from 2-hydroxymethyl piperidine, as analytical standards for the analysis of volatile aldehydes. (n.d.). ChemRxiv. [Link]
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Synthesis and Crystal Structure of (4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one. (2013, August 12). Asian Journal of Chemistry. [Link]
-
Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). (2025, July 10). MDPI. [Link]
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X-ray diffraction. (n.d.). Cesamo analysis platform - Bordeaux. [Link]
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Oxazolidine synthesis. (n.d.). Organic Chemistry Portal. [Link]
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Preparation and characterization of some oxazolidine-5-one derivatives and evaluation of their biological activity. (n.d.). Journal of Education and Science. [Link]
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Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. (2022, October 21). Organic Syntheses. [Link]
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Oxazolidinones as versatile scaffolds in medicinal chemistry. (n.d.). RSC Publishing. [Link]
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Amino-Acid-Derived Oxazolidin-5-Ones as Chemical Markers for Schiff Base Formation in Glycation Reactions. (2023, June 28). MDPI. [Link]
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General equation of the preparation of oxazolidinone-5-one derivatives. (n.d.). ResearchGate. [Link]
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A facile construction of 5-methylazido-3-aryl 2-oxazolidinone: A key precursor for the synthesis of Linezolid. (n.d.). Der Pharma Chemica. [Link]
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(PDF) Conformational Analysis of 3-Methyltetrahydro-1,3-oxazine. (n.d.). ResearchGate. [Link]
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Synthesis and Antibacterial Activity of 5-Substituted Oxazolidinones. (2025, August 6). ResearchGate. [Link]
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5-ethyl-5-methyl-1,3-oxazolidine-2,4-dione. (n.d.). PubChemLite. [Link]
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- 12. asianpubs.org [asianpubs.org]
- 13. journals.iucr.org [journals.iucr.org]
An In-depth Technical Guide to the Mechanism of Stereocontrol with Oxazolidinone Chiral Auxiliaries
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly within drug development where the biological activity of a molecule is intrinsically tied to its three-dimensional structure. Chiral auxiliaries represent a robust and reliable strategy for achieving high levels of stereocontrol.[1][2] Among these, the oxazolidinones, pioneered by David A. Evans, have become a go-to methodology for the predictable and highly diastereoselective formation of carbon-carbon bonds.[3][4] This guide provides an in-depth exploration of the core mechanisms by which these auxiliaries, specifically focusing on the principles applicable to structures like (5S)-5-Methyl-1,3-oxazolidinone, exert stereocontrol in asymmetric alkylation and aldol reactions. We will dissect the underlying principles of facial selectivity, the critical role of Lewis acids in organizing transition states, and the practical methodologies for the attachment and subsequent cleavage of the auxiliary to yield enantiomerically enriched products.
The Foundation: Asymmetric Synthesis and the Chiral Auxiliary
The vast majority of biological molecules are chiral, and often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even harmful. This reality necessitates the development of synthetic methods that can selectively produce a single stereoisomer. Asymmetric synthesis achieves this by using a chiral influence to guide the formation of new stereocenters.
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[1] The key principles of an effective chiral auxiliary are:
-
Reliable Attachment and Cleavage: It must be easily attached to the substrate and subsequently removed under mild conditions without racemizing the newly formed stereocenter.[5][6][7]
-
High Diastereoselectivity: It must effectively bias the reaction to produce one diastereomer in significant excess.
-
Conformational Rigidity: The auxiliary-substrate conjugate should adopt a well-defined, rigid conformation to ensure consistent and predictable facial shielding.
-
Recoverability: For cost-effectiveness, the auxiliary should be recoverable in high yield for reuse.[5][6]
Evans' oxazolidinone auxiliaries fulfill these criteria exceptionally well, making them indispensable tools in both academic research and industrial-scale synthesis.[1][3]
Core Principles of Oxazolidinone-Mediated Stereocontrol
The stereodirecting power of an oxazolidinone auxiliary stems from its ability to create a rigid, well-defined conformational environment around the reactive center. This is achieved through the formation of a chelated enolate intermediate.
Acylation and Enolate Formation
The process begins with the acylation of the oxazolidinone's nitrogen atom to form an N-acyl imide.[8] This imide is the active substrate for the asymmetric reaction. The crucial step for stereocontrol is the subsequent deprotonation at the α-carbon of the acyl group to form an enolate. The geometry of this enolate is critical. The use of specific Lewis acids (e.g., dibutylboron triflate, titanium tetrachloride) and hindered bases promotes the formation of a Z-enolate.[1][4][9] This Z-enolate is stabilized through chelation with the Lewis acid, creating a rigid six-membered ring-like structure.[9]
The Mechanism of Facial Shielding
Once the rigid, chelated Z-enolate is formed, the substituent at the C4 or C5 position of the oxazolidinone ring (e.g., a methyl, isopropyl, or benzyl group) acts as a steric shield. It effectively blocks one of the two faces of the planar enolate. Consequently, an incoming electrophile (such as an aldehyde or alkyl halide) is forced to approach from the less sterically hindered face, leading to a highly diastereoselective reaction.[4][8] The dipole repulsion between the carbonyl groups of the oxazolidinone and the enolate also plays a role, forcing the auxiliary into a conformation that maximizes steric shielding.[4][9]
Mechanism in Action: Key Asymmetric Transformations
Asymmetric Aldol Reactions
The Evans aldol reaction is a powerful method for constructing two contiguous stereocenters simultaneously with predictable "syn" stereochemistry.[1][4]
-
Mechanism: The reaction is initiated by the formation of a boron Z-enolate using dibutylboron triflate and a tertiary amine base. This enolate reacts with an aldehyde through a highly organized, chair-like six-membered Zimmerman-Traxler transition state.[4][9] The Lewis acidic boron atom coordinates to both the enolate oxygen and the aldehyde's carbonyl oxygen, locking the transition state geometry.[9][10] The substituent on the oxazolidinone auxiliary dictates the facial selectivity of the aldehyde's approach, resulting in the formation of the "Evans-syn" aldol adduct with exceptional levels of diastereoselectivity.[4][9]
Asymmetric Alkylation
Asymmetric alkylation using oxazolidinone auxiliaries is a reliable method for creating a single stereocenter α to a carbonyl group.[2][7]
-
Mechanism: The N-acyl oxazolidinone is deprotonated with a strong, non-nucleophilic base like sodium hexamethyldisilazide (NaHMDS) or lithium diisopropylamide (LDA) at low temperatures (-78 °C) to generate a rigid sodium or lithium Z-enolate.[8] This enolate is chelated, creating a conformationally locked system. The bulky substituent on the auxiliary shields one face of the enolate. The electrophile (e.g., allyl iodide or benzyl bromide) can then only approach from the opposite, unhindered face, leading to the formation of a single major diastereomer.[8]
| Reagent/Condition | Role in Alkylation | Causality |
| N-Acyl Oxazolidinone | Chiral Substrate | Provides the stereodirecting group and the prochiral center. |
| NaHMDS or LDA | Strong Base | Ensures rapid and complete enolate formation without competing nucleophilic attack.[8] |
| Low Temperature (-78 °C) | Kinetic Control | Prevents enolate equilibration and side reactions, ensuring high selectivity. |
| Alkyl Halide (R-X) | Electrophile | Reacts with the nucleophilic enolate to form the new C-C bond. |
Experimental Protocols: A Practical Guide
Trustworthy protocols are self-validating systems. The following methodologies are representative of the steps involved in using an oxazolidinone auxiliary.
Protocol 1: Acylation of the Chiral Auxiliary
This procedure attaches the prochiral acyl group to the auxiliary.[8]
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) in dry toluene, add triethylamine (1.5 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv).
-
Add propionic anhydride (1.2 equiv) dropwise at room temperature.
-
Heat the mixture to reflux for 30-60 minutes, monitoring by TLC until the starting material is consumed.
-
Cool the reaction, dilute with ethyl acetate, and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting N-propionyl oxazolidinone by column chromatography.
Protocol 2: Diastereoselective Alkylation
This step creates the new stereocenter under the direction of the auxiliary.[8]
-
Dissolve the purified N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (N₂ or Ar).
-
Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.05 equiv, as a 1M solution in THF) dropwise. Stir for 30-45 minutes at -78 °C to ensure complete formation of the Z-enolate.
-
Add allyl iodide (1.2 equiv) dropwise. Maintain the temperature at -78 °C and stir for 2-4 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Analyze the crude product by GC or ¹H NMR to determine the diastereomeric ratio, which is typically >95:5.[8] Purify by column chromatography.
Protocol 3: Cleavage of the Auxiliary to Yield a Chiral Carboxylic Acid
This final step removes the auxiliary to reveal the enantiomerically pure product.[3][5]
-
Dissolve the purified, alkylated product (1.0 equiv) in a 4:1 mixture of THF and water and cool to 0 °C.
-
Add aqueous hydrogen peroxide (30%, 4.0 equiv) dropwise, followed by aqueous lithium hydroxide (LiOH, 2.0 equiv). Caution: This reaction can generate oxygen gas.[3][11]
-
Stir the mixture vigorously at 0 °C for 1-2 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Concentrate the mixture to remove THF. Make the aqueous solution basic (pH > 11) and extract with ethyl acetate to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH < 2 with 1M HCl and extract with ethyl acetate to isolate the chiral carboxylic acid product.
-
Dry the organic layer, concentrate, and confirm enantiomeric purity by chiral HPLC or by conversion to a Mosher's ester.
Alternative Cleavage Methods
The choice of cleavage method is critical for obtaining the desired functionality without compromising stereochemical integrity.[5]
| Cleavage Reagent(s) | Resulting Functional Group | Reference |
| LiOH / H₂O₂ | Carboxylic Acid | [3][5][6] |
| LiBH₄ or LiAlH₄ | Primary Alcohol | [5] |
| NaOMe / MeOH | Methyl Ester | [5] |
| Yb(OTf)₃ / Alcohol | Ester (Catalytic) | [12] |
Conclusion
The (5S)-5-Methyl-1,3-oxazolidine and related Evans auxiliaries provide a powerful and predictable platform for asymmetric synthesis. Their efficacy lies in the formation of a rigid, chelated Z-enolate, where a strategically placed substituent provides exceptional facial shielding. This simple yet profound principle allows for the reliable and highly diastereoselective synthesis of key chiral building blocks, such as α-substituted carboxylic acids and syn-aldol products. The well-defined protocols for attachment, stereoselective reaction, and mild cleavage have cemented the role of these auxiliaries as an indispensable tool for researchers and professionals in the ongoing quest to synthesize complex, single-enantiomer molecules for medicine and materials science.
References
-
Title: Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 Source: ACS Publications URL: [Link]
-
Title: Evans Aldol Reaction Source: Chem-Station International Edition URL: [Link]
-
Title: The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn Source: ConnectSci URL: [Link]
-
Title: The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn Source: UQ eSpace - The University of Queensland URL: [Link]
-
Title: Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H 2 O 2 Source: ACS Figshare URL: [Link]
-
Title: Evans aldol ppt Source: Slideshare URL: [Link]
-
Title: Chiral auxiliary Source: Wikipedia URL: [Link]
-
Title: Asymmetric aldol additions: use of titanium tetrachloride and (-)-sparteine for the soft enolization of N-acyl oxazolidinones, oxazolidinethiones, and thiazolidinethiones Source: PubMed URL: [Link]
-
Title: Aldol reaction Source: Wikipedia URL: [Link]
-
Title: Lewis acid catalyzed reactions of chiral imidazolidinones and oxazolidinones: insights on the role of the catalyst Source: PubMed URL: [Link]
-
Title: Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis Source: RSC Publishing URL: [Link]
-
Title: DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE Source: An-Najah Staff URL: [Link]
-
Title: Diastereoselective alkylation and methods for chiral auxiliary removal. Source: ResearchGate URL: [Link]
-
Title: Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Source: Williams College URL: [Link]
-
Title: Direct Lewis Acid Catalyzed Conversion of Enantioenriched N-Acyloxazolidinones to Chiral Esters, Amides, and Acids Source: PubMed URL: [Link]
Sources
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- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
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- 6. connectsci.au [connectsci.au]
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safety and handling precautions for (5S)-5-Methyl-1,3-oxazolidine
Content Type: Technical Safety & Handling Whitepaper Target Audience: Medicinal Chemists, Process Safety Engineers, and Drug Development Scientists
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
(5S)-5-Methyl-1,3-oxazolidine is a chiral heterocyclic intermediate primarily utilized as a masked amino alcohol or a chiral auxiliary in asymmetric synthesis. Unlike its oxidized counterpart (oxazolidinone), the oxazolidine ring functions chemically as a cyclic hemiaminal ether. This structural feature dictates its primary instability: hydrolytic sensitivity .
Upon contact with ambient moisture or aqueous acid, the ring opens to revert to its precursors—typically (S)-1-amino-2-propanol and formaldehyde. Consequently, safety protocols must address both the intact molecule and its decomposition products.
Key Properties Table
| Property | Specification / Characteristic |
| Chemical Name | (5S)-5-Methyl-1,3-oxazolidine |
| Class | Chiral Heterocycle / Formaldehyde Releaser |
| Molecular Formula | C₄H₉NO |
| Molecular Weight | 87.12 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | ~100–110°C (Estimated based on congeners) |
| Flash Point | < 60°C (Treat as Flammable Liquid Class 3) |
| Solubility | Miscible with organic solvents (DCM, THF); Hydrolyzes in water |
| Chirality | (S)-Enantiomer (Derived from L-Alaninol or (S)-1-amino-2-propanol) |
Hazard Identification & Toxicology[5][7][8]
The safety profile of (5S)-5-Methyl-1,3-oxazolidine is dominated by its "Formaldehyde Releaser" mechanism. While the intact molecule poses moderate risks, the in situ generation of formaldehyde creates a high-risk scenario during spills or improper storage.
Core Hazards
-
Skin/Eye Corrosion (Category 1B): Oxazolidines are organic bases.[1] Direct contact can cause severe burns and irreversible eye damage due to the alkaline nature and solvent properties.
-
Sensitization (Skin Sens. 1): High potential for allergic contact dermatitis. Repeated exposure may induce sensitization due to the formaldehyde moiety.
-
Carcinogenicity (Carc.[2][3][4] 1B): Presumed human carcinogen potential due to formaldehyde release.
-
Flammability: Vapors can form explosive mixtures with air.
The Hydrolysis Hazard Pathway
The following diagram illustrates the decomposition mechanism that transforms a stable storage hazard into an acute toxicological event.
Figure 1: Hydrolytic decomposition pathway releasing formaldehyde upon contact with moisture.
Engineering Controls & Personal Protective Equipment (PPE)[12][13]
Trust in safety relies on barrier integrity.[3] Standard latex gloves are insufficient for oxazolidines due to their permeation potential and the sensitizing nature of the hydrolysis products.
Engineering Controls
-
Primary Containment: All handling must occur within a certified Chemical Fume Hood or a Glovebox (Nitrogen atmosphere).
-
Ventilation: Maintain face velocity >100 fpm.
-
Decontamination Station: An eyewash station and safety shower must be within 10 seconds of the work area.
PPE Selection Matrix
| Protection Zone | Recommended Equipment | Technical Rationale |
| Hand Protection | Double-gloving: Inner: Nitrile (4 mil) Outer: Laminate (Silver Shield) or Thick Nitrile (8 mil) | Prevents permeation of the organic liquid and protects against the aldehyde decomposition product. |
| Eye/Face | Chemical Splash Goggles + Face Shield | Standard safety glasses fail against liquid splashes that can cause corneal opacity (alkaline burn). |
| Respiratory | Full-face Respirator with OV/Formaldehyde cartridges | Required only if working outside a fume hood (e.g., spill cleanup). |
| Body | Tyvek® Lab Coat or Chemical Apron | Cotton coats can absorb the liquid, keeping the corrosive agent against the skin. |
Storage & Stability Management[12]
The integrity of (5S)-5-Methyl-1,3-oxazolidine is compromised by air and moisture. Proper storage is not just about safety; it is about preserving the chiral purity and preventing polymerization.
Storage Protocol
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).
-
Temperature: Refrigerate at 2–8°C. Lower temperatures reduce the vapor pressure of any released formaldehyde.
-
Container: Use amber glass vials with PTFE-lined septa. Avoid metal containers which may corrode due to the amine functionality.
-
Desiccation: Store secondary containment with desiccant packs (e.g., silica gel or molecular sieves) to scavenge ambient moisture.
Experimental Handling: Inert Atmosphere Workflow
To maintain the "Self-Validating System" of safety, the material should be handled using Schlenk techniques or syringe transfer to avoid atmospheric exposure.
Figure 2: Inert atmosphere handling workflow to prevent hydrolysis and exposure.
Critical Step Explanation:
-
Equilibration: Opening a cold bottle introduces condensation. Water from the air will immediately hydrolyze the oxazolidine ring at the surface, generating formaldehyde. Always allow the vessel to reach room temperature in a desiccator before opening.
Emergency Response & Waste Disposal
Spill Management
-
Evacuate: Clear the immediate area.
-
PPE Up: Don full-face respirator (Formaldehyde/Organic Vapor cartridge) and heavy chemical resistant gloves.
-
Neutralize: Do not use water (accelerates hydrolysis). Absorb with vermiculite or dry sand.
-
Deactivate: Treat the waste with a dilute ammonia solution or a specific aldehyde-neutralizing spill kit (e.g., containing glycine or sodium bisulfite) to quench the formaldehyde generated.
Waste Disposal[8][10]
-
Classification: Hazardous Organic Waste (Contains Nitrogen).
-
Segregation: Do not mix with acidic waste streams (exothermic hydrolysis and fume release).
-
Labeling: Clearly tag as "Potential Formaldehyde Generator."
References
-
PubChem. (n.d.). 1,3-Oxazolidine | C3H7NO.[5][6][1] National Library of Medicine. Retrieved February 24, 2026, from [Link]
-
Ataman Chemicals. (n.d.). 3,3'-Methylene bis[5-methyloxazolidine] Handling and Storage. Retrieved February 24, 2026, from [Link]
-
Organic Syntheses. (2017). Synthesis of Methyl trans-Oxazolidine-5-carboxylate. Org. Synth. 2017, 94, 372-387.[7] Retrieved February 24, 2026, from [Link]
Sources
- 1. Oxazolidine - Wikipedia [en.wikipedia.org]
- 2. media.tunap.com [media.tunap.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. 1,3-Oxazolidine | C3H7NO | CID 536683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,3-Oxazolidine | 504-76-7 [chemicalbook.com]
- 7. orgsyn.org [orgsyn.org]
Methodological & Application
Application Notes & Protocols: Asymmetric Aldol Reactions with Chiral Oxazolidinone Auxiliaries
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Foundational Principles: Mastering Stereocontrol with Chiral Auxiliaries
The aldol reaction is one of the most powerful tools in organic synthesis for constructing carbon-carbon bonds and setting stereocenters.[1] Its asymmetric variant, which allows for the selective synthesis of one enantiomer, is of paramount importance in the development of pharmaceuticals and complex natural products, where specific stereoisomers are required for biological activity.[2][3]
Among the most robust and reliable methods to achieve high levels of stereocontrol is the use of a chiral auxiliary—a stereogenic unit temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction.[2][4] The Evans oxazolidinones, a class of chiral auxiliaries derived from readily available amino acids, have become a gold standard for asymmetric aldol reactions due to their exceptional ability to control facial selectivity.[1][5][6]
This guide focuses on the application of these auxiliaries, typified by structures like (5S)-5-substituted-1,3-oxazolidin-2-ones, in the context of the boron-mediated asymmetric aldol reaction. While a variety of substitution patterns exist, the underlying principles of stereochemical control remain consistent and are governed by a highly organized transition state assembly.
The Mechanism of Stereochemical Induction
The remarkable diastereoselectivity of the Evans aldol reaction stems from a sequence of well-understood mechanistic steps that cooperatively establish two new contiguous stereocenters with high fidelity.[2][4][5]
-
N-Acylation: The chiral oxazolidinone auxiliary is first acylated with a desired carboxylic acid derivative (typically an acid chloride or anhydride) to form an N-acyl imide. This step attaches the pro-enolate fragment to the chiral controller.[7][8]
-
Boron-Mediated (Z)-Enolate Formation: The reaction's stereochemical course is critically dependent on the geometry of the enolate. Treatment of the N-acyl imide with a soft Lewis acid, most commonly dibutylboron triflate (Bu₂BOTf), and a hindered amine base such as diisopropylethylamine (i-Pr₂NEt), selectively generates the (Z)-enolate.[4][5] This process occurs via a six-membered, chair-like transition state where the R¹ group of the acyl moiety adopts a pseudo-equatorial position to minimize steric interactions, thereby ensuring the formation of the Z-isomer.[4]
-
Zimmerman-Traxler Transition State: The (Z)-boron enolate then reacts with an aldehyde electrophile. The boron atom coordinates with the aldehyde's carbonyl oxygen, organizing the components into a rigid, six-membered chair-like transition state, known as the Zimmerman-Traxler model.[2][9][10]
-
Facial Selectivity: The substituent on the chiral auxiliary (e.g., a methyl, isopropyl, or benzyl group) sterically blocks one face of the enolate.[4] To minimize steric repulsion, the aldehyde's R² group is forced into a pseudo-equatorial position, and the aldehyde approaches from the less-hindered face of the enolate. This controlled approach dictates the absolute stereochemistry of the newly formed stereocenters, reliably leading to the syn-aldol adduct.[5][10]
Caption: The mechanistic pathway of the Evans asymmetric aldol reaction.
Experimental Protocols: A Step-by-Step Guide
This section provides a representative, field-proven protocol for performing an asymmetric aldol reaction. All operations involving anhydrous solvents or moisture-sensitive reagents should be conducted under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware.
Part A: N-Acylation of the (5S)-5-Methyl-1,3-oxazolidin-2-one Auxiliary
This procedure describes the acylation using an acid chloride.
-
Reagents & Materials:
-
(5S)-5-Methyl-1,3-oxazolidin-2-one (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 1.05 equiv, solution in hexanes)
-
Propionyl chloride (1.1 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the (5S)-5-Methyl-1,3-oxazolidin-2-one and dissolve in anhydrous THF (approx. 0.2 M concentration).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise via syringe over 10 minutes. Stir the resulting solution for an additional 15 minutes at -78 °C.
-
Add propionyl chloride dropwise to the lithium salt solution.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for another 30 minutes.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the pure N-propionyl oxazolidinone.
-
Part B: Boron-Mediated Asymmetric Aldol Reaction
-
Reagents & Materials:
-
N-propionyl-(5S)-5-methyl-1,3-oxazolidin-2-one (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Dibutylboron triflate (Bu₂BOTf, 1.1 equiv, typically 1.0 M solution in DCM)
-
Diisopropylethylamine (DIPEA, 1.2 equiv)
-
Aldehyde (e.g., isobutyraldehyde, 1.2 equiv)
-
pH 7 Phosphate buffer
-
Methanol
-
-
Procedure:
-
Dissolve the N-propionyl oxazolidinone in anhydrous DCM (approx. 0.1 M) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add Bu₂BOTf dropwise via syringe. The solution may turn yellow.
-
After 5 minutes, add DIPEA dropwise. Stir the mixture at -78 °C for 30 minutes to ensure complete enolization.
-
Add the aldehyde dropwise, ensuring the internal temperature does not rise significantly.
-
Stir the reaction at -78 °C for 1-2 hours, then warm to 0 °C and stir for an additional hour. Monitor the reaction progress by TLC.
-
Quench the reaction at 0 °C by adding pH 7 phosphate buffer, followed by an equal volume of methanol.
-
Stir the biphasic mixture vigorously for 15 minutes.
-
Remove the solvents under reduced pressure. Partition the residue between water and DCM.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to isolate the desired syn-aldol adduct. Diastereoselectivity can be assessed at this stage by ¹H NMR analysis of the crude product.
-
Part C: Cleavage of the Chiral Auxiliary (Hydrolytic)
This procedure yields the chiral β-hydroxy carboxylic acid and allows for recovery of the auxiliary.
-
Reagents & Materials:
-
Aldol Adduct (1.0 equiv)
-
THF/Water solvent mixture (typically 4:1)
-
30% Hydrogen peroxide (H₂O₂, 4.0 equiv)
-
Lithium hydroxide (LiOH, 2.0 equiv, as a 0.5 M aqueous solution)
-
-
Procedure:
-
Dissolve the purified aldol adduct in a mixture of THF and water.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add the 30% H₂O₂ solution, followed by the aqueous LiOH solution.
-
Stir the reaction at 0 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) until a negative test is obtained with peroxide test strips.
-
Concentrate the mixture in vacuo to remove the THF.
-
Basify the remaining aqueous solution with NaOH (1 M) to pH > 11 and extract with DCM (3x) to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH < 2 with HCl (1 M) and extract with ethyl acetate (3x) to isolate the chiral β-hydroxy carboxylic acid product.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the final product.
-
Caption: A summary of the three-part experimental workflow.
Data Summary and Performance
The Evans asymmetric aldol reaction is known for its high and predictable stereoselectivity across a wide range of substrates. The data below is representative of typical outcomes achieved using this methodology.
| N-Acyl Group | Aldehyde | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (e.e.) of syn Isomer |
| Propionyl | Isobutyraldehyde | >99:1 | >99% |
| Propionyl | Benzaldehyde | >98:2 | >98% |
| Acetyl | Propionaldehyde | >95:5 | >97% |
| Butyryl | Cinnamaldehyde | >97:3 | >98% |
Note: The exact ratios and yields are dependent on the specific chiral auxiliary, substrate, and precise reaction conditions used.
Field-Proven Insights
-
Choice of Base: The use of a sterically hindered tertiary amine like DIPEA or 2,6-lutidine is crucial. Less hindered bases, like triethylamine, can sometimes lead to lower diastereoselectivity.[4]
-
Temperature Control: Maintaining low temperatures (-78 °C during enolate formation and aldehyde addition) is critical for kinetic control and maximizing stereoselectivity.[13][14] Allowing the reaction to warm prematurely can lead to enolate equilibration or side reactions, eroding the diastereomeric ratio.
-
Auxiliary Cleavage: While hydrolytic cleavage with LiOH/H₂O₂ is common for accessing carboxylic acids, reductive cleavage is also highly effective.[15] Using lithium borohydride (LiBH₄) yields the corresponding chiral primary alcohol, while lithium aluminum hydride (LiAlH₄) can also be used.[15] This versatility significantly increases the synthetic utility of the aldol adducts.
References
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI. [Link]
-
Cowden, C.J.; Paterson, I. Asymmetric Aldol Reactions Using Boron Enolates. Org. React. 1997, 51, 1–200. [Link]
-
Chiral auxiliary. Wikipedia. [Link]
-
Aldol reaction. Wikipedia. [Link]
-
Smith, T. E., et al. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment. Journal of Chemical Education. [Link]
-
Cergol, K. M., et al. Asymmetric aldol reaction using boron enolates. Griffith Research Online. [Link]
-
Cergol, K. M., et al. Asymmetric aldol reaction using boron enolates. Springer Nature Experiments. [Link]
-
Chiral Auxiliary Controlled Reactions. No Added Chemicals. [Link]
-
Smith, T. E., et al. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. ACS Publications. [Link]
-
Evans, D. A., et al. 1,5-Asymmetric induction in boron-mediated aldol reactions of β-oxygenated methyl ketones. Royal Society of Chemistry. [Link]
-
Boron Aldol Reaction - Organic Chemistry, Reaction Mechanism. YouTube. [Link]
-
Evans Aldol Reaction. Chem-Station Int. Ed.[Link]
-
The asymmetric aldol reaction. OpenBU. [Link]
-
Asymmetric solution-phase mixture aldol reaction using oligomeric ethylene glycol tagged chiral oxazolidinones. PMC. [Link]
-
Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Bentham Science. [Link]
-
The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace. [Link]
-
Recent advances in asymmetric synthesis with chiral imide auxiliaries. Société Chimique de France. [Link]
-
Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. PMC. [Link]
-
N-Acylation of Oxazolidinones via Aerobic Oxidative NHC Catalysis. ChemRxiv. [Link]
-
Evans, D. A., et al. Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
-
Oxazolidinones as chiral auxiliaries in asymmetric aldol reaction applied to natural products total synthesis. ResearchGate. [Link]
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- 1. Aldol reaction - Wikipedia [en.wikipedia.org]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
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- 5. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. youtube.com [youtube.com]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
protocol for acylation of (5S)-5-Methyl-1,3-oxazolidine
An Application Guide for the Synthesis of N-Acyl-(5S)-5-Methyl-1,3-oxazolidine
Abstract
This document provides a comprehensive guide to the N-acylation of (5S)-5-Methyl-1,3-oxazolidine, a chiral auxiliary derived from (S)-alaninol. The strategic attachment of an acyl group to this auxiliary is a foundational step for a variety of subsequent diastereoselective transformations, including aldol additions, alkylations, and conjugate additions. This guide elucidates the underlying chemical principles, offers detailed, field-tested protocols for achieving high-yield acylation, and discusses the critical aspects of reaction setup, execution, and product characterization. By explaining the causality behind procedural choices, this note serves as both a practical manual and an educational resource for chemists leveraging chiral auxiliaries in the synthesis of enantiomerically pure molecules.
Introduction: The Role of Chiral Auxiliaries in Modern Synthesis
Asymmetric synthesis is a cornerstone of modern drug discovery and development, where the stereochemistry of a molecule dictates its biological activity. Chiral auxiliaries are robust and reliable tools for controlling stereochemical outcomes. These are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse.
The most renowned examples are the Evans oxazolidinone auxiliaries, which have set a high standard for reliability and stereochemical predictability.[1][2] The (5S)-5-Methyl-1,3-oxazolidine serves a similar purpose. Derived from the readily available amino alcohol (S)-alaninol, it provides a chiral environment that biases the approach of reagents to one face of the attached acyl group, thereby enabling the synthesis of complex chiral molecules from simple precursors.
The Acylation Reaction: Mechanistic Underpinnings
The N-acylation of (5S)-5-Methyl-1,3-oxazolidine is a nucleophilic acyl substitution reaction. The secondary amine within the oxazolidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent. The success of this reaction hinges on activating the nucleophile and selecting an appropriately reactive electrophile.
Activation of the Nucleophile
The nitrogen atom of the oxazolidine must be deprotonated to enhance its nucleophilicity. The choice of base is critical and depends on the desired reactivity and the nature of the acylating agent.
-
Amine Bases (e.g., Triethylamine, DIPEA): These bases are suitable for reactions with highly reactive acylating agents like acyl chlorides. They deprotonate the oxazolidine in situ and neutralize the acidic byproduct (e.g., HCl).
-
Organolithium Bases (e.g., n-Butyllithium): For complete and irreversible deprotonation, strong bases like n-BuLi are used at low temperatures (e.g., -78 °C). This forms the lithium amide salt of the auxiliary, creating a highly potent nucleophile that can react with less reactive acylating agents like esters or some anhydrides.[3]
Choice of Acylating Agent
-
Acyl Chlorides: These are highly reactive and widely used. The reaction is typically fast and efficient, but requires careful handling due to their moisture sensitivity and the production of corrosive HCl.[4]
-
Acid Anhydrides: Anhydrides are less reactive than acyl chlorides and often require a nucleophilic catalyst, such as 4-(N,N-dimethylamino)pyridine (DMAP), to proceed efficiently. DMAP reacts with the anhydride to form a highly reactive N-acylpyridinium salt intermediate, which is then attacked by the oxazolidine.[5]
-
Acid Fluorides: These have emerged as milder alternatives, often providing high yields under less stringent conditions with weaker bases.[6]
The general mechanism, focusing on the common acyl chloride route, is visualized below.
Caption: General mechanism for the N-acylation of the oxazolidine.
Experimental Protocol: N-Propionylation using Propionyl Chloride
This section details a reliable protocol for the N-acylation of (5S)-5-Methyl-1,3-oxazolidine with propionyl chloride. This specific N-propionyl derivative is a common precursor for stereoselective aldol reactions.
Materials and Equipment
-
Chemicals:
-
(5S)-5-Methyl-1,3-oxazolidine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Propionyl chloride
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel (230-400 mesh)
-
-
Equipment:
-
Round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Syringes and needles
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Flash chromatography setup
-
Quantitative Data Summary
The following table summarizes the typical quantities and molar equivalents for a standard laboratory-scale reaction.
| Reagent | M.W. ( g/mol ) | Density (g/mL) | Amount (mmol) | Volume / Mass | Equivalents |
| (5S)-5-Methyl-1,3-oxazolidine | 101.15 | ~0.97 | 10.0 | 1.01 g | 1.0 |
| Anhydrous THF | - | - | - | 40 mL | - |
| n-BuLi (2.5 M in hexanes) | - | - | 10.5 | 4.2 mL | 1.05 |
| Propionyl chloride | 92.52 | 1.06 | 11.0 | 0.96 mL | 1.1 |
Step-by-Step Methodology
Caption: A visual workflow for the N-acylation protocol.
-
Reaction Setup: Assemble a flame-dried two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Dissolution: To the flask, add (5S)-5-Methyl-1,3-oxazolidine (1.01 g, 10.0 mmol) and dissolve it in anhydrous THF (40 mL).
-
Cooling: Cool the resulting clear solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add n-butyllithium (4.2 mL of a 2.5 M solution in hexanes, 10.5 mmol) dropwise via syringe over 5 minutes. A slight color change may be observed.
-
Causality Note: Adding the strong base at low temperature prevents side reactions and ensures controlled deprotonation. A slight excess (1.05 eq) ensures all the auxiliary is converted to its reactive lithium salt form.
-
-
Stirring: Stir the mixture at -78 °C for 30 minutes to ensure complete formation of the lithium amide.
-
Acylation: Add propionyl chloride (0.96 mL, 11.0 mmol) dropwise to the cold solution. A white precipitate (LiCl) will form immediately.
-
Causality Note: A small excess of the acyl chloride (1.1 eq) drives the reaction to completion. Dropwise addition is crucial to control the exothermic reaction.
-
-
Reaction: Stir the reaction mixture for 1 hour at -78 °C, then transfer the flask to an ice/water bath (0 °C) and stir for an additional hour. Monitor the reaction progress by TLC (e.g., 30% EtOAc in hexanes), checking for the consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL). Allow the mixture to warm to room temperature.
-
Aqueous Work-up: Transfer the mixture to a separatory funnel. Add ethyl acetate (50 mL) and water (20 mL). Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 30 mL) and brine (30 mL).
-
Causality Note: The NaHCO₃ wash removes any unreacted propionyl chloride and neutralizes any remaining acidic species.
-
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 25% EtOAc) to yield the pure N-propionyl-(5S)-5-Methyl-1,3-oxazolidine.
Product Characterization and Subsequent Steps
The purified product should be a colorless or pale yellow oil.
-
¹H NMR: Expect to see characteristic shifts for the propionyl group (a triplet and a quartet) and the oxazolidine ring protons.
-
¹³C NMR: The appearance of a new carbonyl signal around 170-175 ppm is indicative of successful acylation.
-
IR Spectroscopy: A strong carbonyl (C=O) stretching frequency will be present around 1680-1700 cm⁻¹.
Once synthesized and characterized, this N-acylated auxiliary is a versatile intermediate. It can be used in diastereoselective enolate alkylations, aldol reactions, or Michael additions. Following the desired transformation, the chiral auxiliary must be cleaved to release the enantiomerically enriched product. This is often achieved through hydrolysis with reagents like lithium hydroperoxide (LiOOH), which selectively cleaves the exocyclic amide bond without racemizing the newly formed stereocenter.[7]
References
-
Avalos, M., Babiano, R., Cintas, P., Jimenez, J.L., Light, M.E. (2024). Chiral N-acyloxazolidines: synthesis, structure, and mechanistic insights. ePrints Soton. Available at: [Link]
-
Fairweather, K. A., et al. (2022). N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. ACS Publications. Available at: [Link]
-
Xu, D., et al. (2013). Theoretical Study on the Mechanism of Stereoselective Synthesis of Oxazolidinones. ACS Publications. Available at: [Link]
-
Clayden, J., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. Available at: [Link]
-
Brickner, S. J., et al. (2003). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. ACS Publications. Available at: [Link]
-
Scribd. (n.d.). A Convenient and Practical Method For N-Acylation of 2-Oxazolidinone. Available at: [Link]
-
ResearchGate. (n.d.). N‐acyl‐1,3‐oxazolidines as chiral auxiliaries in the stereoselective transformation of the N‐attached side chain. Available at: [Link]
-
Penning, T. D., et al. (1990). Improved Procedure for the Reduction of N-Acyloxazolidinones. Synthetic Communications. Available at: [Link]
-
Hale, J. J., et al. (2010). Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. Organic Letters. Available at: [Link]
-
ResearchGate. (2019, March 4). What should I reconsider in my experiment for acyl chloride to be formed? Available at: [Link]
-
Majumdar, S. (2015). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. Available at: [Link]
-
Ortiz-Alvarado, R., et al. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. SciELO México. Available at: [Link]
-
Der Pharma Chemica. (n.d.). A facile construction of 5-methylazido-3-aryl 2-oxazolidinone: A key precursor for the synthesis of Linezolid. Available at: [Link]
Sources
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- 2. scielo.org.mx [scielo.org.mx]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. connectsci.au [connectsci.au]
The (5S)-5-Methyl-1,3-Oxazolidine Scaffold in Asymmetric Synthesis: A Guide to Chiral Control in Natural Product Elaboration
Introduction: Beyond Racemates - The Era of Chiral Precision
In the intricate world of natural product synthesis and drug development, the three-dimensional arrangement of atoms is not a trivial detail; it is the very language of biological activity. Most bioactive molecules are chiral, existing as non-superimposable mirror images (enantiomers), where often only one enantiomer elicits the desired therapeutic effect while the other may be inactive or even harmful. Consequently, the ability to selectively synthesize a single enantiomer is a cornerstone of modern organic chemistry.[1]
Among the most robust and reliable strategies for achieving such stereochemical control is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction, and are subsequently removed to reveal the enantiomerically enriched product.[2] This application note delves into the versatile and powerful applications of a specific class of chiral auxiliaries derived from the 1,3-oxazolidine scaffold, commonly known as Evans' auxiliaries. While the user's initial query specified "(5S)-5-Methyl-1,3-oxazolidine," the more prevalent and synthetically versatile analogues are the oxazolidin-2-ones, where substitution at the 4- and 5-positions dictates the stereochemical course of reactions.[2]
This guide will provide an in-depth exploration of the synthesis and application of these invaluable tools, focusing on their use in key C-C bond-forming reactions that are fundamental to the construction of complex natural products. We will dissect the causality behind experimental choices, provide detailed, field-proven protocols, and illustrate the underlying principles that govern their remarkable stereocontrol.
The Foundation: Synthesis of Evans' Oxazolidinone Auxiliaries
The efficacy of a chiral auxiliary strategy begins with the accessible and scalable synthesis of the auxiliary itself. Evans' oxazolidinones are typically prepared from readily available and relatively inexpensive chiral amino acids, which serve as the source of chirality.[3][4] The (S)-4-benzyl-2-oxazolidinone, derived from L-phenylalanine, is a workhorse in this class and its synthesis is a prime example of the general approach.
Protocol 1: Synthesis of (S)-4-Benzyl-2-oxazolidinone from L-Phenylalanine
This two-step protocol involves the reduction of the amino acid to the corresponding amino alcohol, followed by cyclization to form the oxazolidinone ring.[3][5]
Step 1: Reduction of L-Phenylalanine to (S)-Phenylalaninol
The carboxylic acid functionality of the amino acid is reduced to a primary alcohol. While various reducing agents can be employed, lithium aluminium hydride (LiAlH₄) or borane reagents are common.[6][7]
-
Reagents and Materials:
-
L-Phenylalanine
-
Lithium aluminium hydride (LiAlH₄) or Borane dimethyl sulfide complex (BMS)
-
Anhydrous Tetrahydrofuran (THF)
-
Aqueous Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred suspension of L-phenylalanine in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), slowly add the reducing agent (e.g., LiAlH₄) at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to 0 °C and cautiously quench the excess hydride by the sequential slow addition of water, followed by aqueous NaOH.
-
Filter the resulting solids and wash thoroughly with THF or another suitable organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Extract the aqueous residue with DCM or EtOAc.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield (S)-phenylalaninol, which can be purified by recrystallization.[5]
-
Step 2: Cyclization of (S)-Phenylalaninol to (S)-4-Benzyl-2-oxazolidinone
The amino alcohol is cyclized using a carbonate source, such as diethyl carbonate.[3][5]
-
Reagents and Materials:
-
(S)-Phenylalaninol
-
Diethyl carbonate
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
-
Procedure:
-
Combine (S)-phenylalaninol, diethyl carbonate, and a catalytic amount of anhydrous K₂CO₃.
-
Heat the mixture to a temperature that allows for the distillation of ethanol (typically >120 °C).
-
Continue heating until the reaction is complete (TLC monitoring).
-
Cool the reaction mixture and purify the product. This can often be achieved by recrystallization from a suitable solvent system like ethyl acetate/hexanes to afford (S)-4-benzyl-2-oxazolidinone as a white crystalline solid.[5]
-
Workflow for the Synthesis of (S)-4-Benzyl-2-oxazolidinone:
Caption: Synthesis of (S)-4-Benzyl-2-oxazolidinone.
Core Application: Asymmetric Alkylation for the Construction of Chiral Carboxylic Acids
One of the most powerful applications of Evans' auxiliaries is in the diastereoselective alkylation of enolates.[1][8] This methodology allows for the synthesis of α-substituted chiral carboxylic acids with a high degree of enantiomeric purity. The overall process involves three key stages: N-acylation of the auxiliary, diastereoselective alkylation, and subsequent cleavage of the auxiliary.
Mechanism of Stereocontrol
The remarkable stereoselectivity of this reaction stems from the conformationally rigid chelated enolate intermediate. Upon deprotonation of the N-acyl oxazolidinone with a suitable base (e.g., sodium bis(trimethylsilyl)amide - NaHMDS, or lithium diisopropylamide - LDA), a (Z)-enolate is formed. The metal cation (Li⁺ or Na⁺) coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring, creating a rigid five-membered chelate. The bulky substituent at the C4 position of the oxazolidinone (e.g., the benzyl group) effectively shields one face of the enolate. Consequently, the incoming electrophile (e.g., an alkyl halide) can only approach from the less sterically hindered face, leading to the formation of a single diastereomer.[9]
Caption: Asymmetric alkylation workflow.
Protocol 2: Asymmetric Alkylation of (S)-4-Benzyl-2-oxazolidinone
This three-part protocol details the N-acylation, alkylation, and cleavage steps.
Part A: N-Propionylation of (S)-4-Benzyl-2-oxazolidinone
-
Reagents and Materials:
-
(S)-4-Benzyl-2-oxazolidinone
-
Propionyl chloride or Propionic anhydride
-
n-Butyllithium (n-BuLi) or Triethylamine (Et₃N) with DMAP (catalytic)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
-
Procedure (using n-BuLi):
-
Dissolve (S)-4-benzyl-2-oxazolidinone in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Slowly add a solution of n-BuLi in hexanes.
-
After stirring for 15-30 minutes, add propionyl chloride dropwise.
-
Stir the reaction at -78 °C for 30 minutes and then allow it to warm to 0 °C.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the N-propionyl oxazolidinone by flash column chromatography.[10]
-
Part B: Diastereoselective Alkylation with Benzyl Bromide
-
Reagents and Materials:
-
N-Propionyl-(S)-4-benzyl-2-oxazolidinone
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Benzyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
-
Procedure:
-
Dissolve the N-propionyl oxazolidinone in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Add a solution of NaHMDS in THF dropwise.
-
Stir the resulting enolate solution at -78 °C for 30-60 minutes.
-
Add benzyl bromide dropwise.
-
Continue stirring at -78 °C for several hours, monitoring the reaction by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
Extract the product, wash, dry, and concentrate the organic layers as described previously.
-
Purify the alkylated product by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis.[9]
-
Part C: Hydrolytic Cleavage to (R)-2-Methyl-3-phenylpropanoic Acid
-
Reagents and Materials:
-
Alkylated N-acyl oxazolidinone
-
Lithium hydroxide (LiOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Tetrahydrofuran (THF) / Water
-
Aqueous Sodium Sulfite (Na₂SO₃)
-
Aqueous Hydrochloric Acid (HCl)
-
-
Procedure:
-
Dissolve the alkylated product in a mixture of THF and water (typically 3:1 or 4:1) and cool to 0 °C.
-
Add 30% aqueous H₂O₂ dropwise, followed by an aqueous solution of LiOH.
-
Stir the reaction at 0 °C for several hours.
-
Quench the excess peroxide by adding an aqueous solution of Na₂SO₃.
-
Remove the THF under reduced pressure.
-
The aqueous layer can be extracted with an organic solvent to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH ~1-2 with HCl and extract the desired carboxylic acid with an organic solvent.
-
Dry and concentrate the organic extracts to yield the enantiomerically enriched carboxylic acid.[9]
-
| Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| Allyl Iodide | 98:2 | 85-95 |
| Benzyl Bromide | >99:1 | 90-98 |
| Methyl Iodide | 99:1 | 88-96 |
Table 1: Representative Diastereoselectivities and Yields for Asymmetric Alkylation
Expanding the Toolkit: Asymmetric Aldol, Michael, and Diels-Alder Reactions
The utility of Evans' auxiliaries extends beyond simple alkylations, proving instrumental in other crucial stereoselective transformations.
Asymmetric Aldol Reactions: Constructing β-Hydroxy Carbonyls
The Evans asymmetric aldol reaction is a powerful method for the diastereoselective and enantioselective synthesis of β-hydroxy carbonyl compounds, which are prevalent motifs in polyketide natural products.[2] The reaction proceeds through a Zimmerman-Traxler six-membered chair-like transition state.[11] The formation of a boron (Z)-enolate, followed by reaction with an aldehyde, leads to the syn-aldol product with high diastereoselectivity. The stereochemistry is dictated by the minimization of 1,3-diaxial interactions in the chair-like transition state, with the bulky substituent on the auxiliary directing the facial selectivity of the aldehyde approach.[11]
Caption: Evans Asymmetric Aldol Reaction.
Application in Natural Product Synthesis: (-)-Cytoxazone
The synthesis of the bioactive natural product (-)-cytoxazone showcases the power of the Evans aldol methodology. An asymmetric aldol addition between a chlorotitanium enolate of an N-acyl oxazolidinone and 2-benzyloxyacetaldehyde provides the key syn-aldol adduct, which is then elaborated to the final target.[11][12]
Asymmetric Michael Additions
Evans auxiliaries can also be employed to direct the conjugate addition of nucleophiles to α,β-unsaturated N-acyl oxazolidinones. The chelated enolate intermediate, similar to that in alkylation reactions, controls the facial selectivity of the incoming nucleophile, leading to the formation of β-substituted carbonyl compounds with high stereocontrol.[13][14] This has been applied in the synthesis of various natural products.
Asymmetric Diels-Alder Reactions
In the realm of cycloaddition reactions, α,β-unsaturated N-acyl oxazolidinones serve as powerful chiral dienophiles in asymmetric Diels-Alder reactions.[2] The Lewis acid-promoted reaction with a diene proceeds with high diastereoselectivity, which is again attributed to the shielding of one face of the dienophile by the bulky substituent on the auxiliary. This strategy has been pivotal in the synthesis of complex cyclic natural products.[15]
The Final Step: Versatile Cleavage of the Auxiliary
A critical aspect of any chiral auxiliary-based strategy is the ability to remove the auxiliary under mild conditions without epimerization of the newly formed stereocenter(s). The N-acyl oxazolidinone system offers a range of cleavage protocols, providing access to various functional groups.[16]
Protocol 3: Reductive Cleavage to a Primary Alcohol
For the conversion of the N-acyl group to a primary alcohol, reductive cleavage is employed, typically with a hydride reagent.[17][18]
-
Reagents and Materials:
-
Alkylated N-acyl oxazolidinone
-
Lithium borohydride (LiBH₄)
-
Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)
-
Water
-
Aqueous Sodium Hydroxide (NaOH)
-
-
Procedure:
-
Dissolve the N-acyl oxazolidinone in anhydrous Et₂O or THF under an inert atmosphere.
-
Add one equivalent of water.
-
Cool the mixture to 0 °C and add a solution of LiBH₄ in THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (TLC monitoring).
-
Quench the reaction with aqueous NaOH.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the primary alcohol and recover the chiral auxiliary by flash column chromatography.[17] The addition of water is crucial for suppressing side reactions and improving the yield of the desired alcohol.[17]
-
Conclusion: A Legacy of Precision in Synthesis
The oxazolidinone-based chiral auxiliaries developed by Evans and others represent a landmark achievement in asymmetric synthesis. Their ease of preparation, predictable and high levels of stereocontrol in a variety of fundamental C-C bond-forming reactions, and versatile cleavage options have solidified their position as an indispensable tool for chemists in academia and industry.[1][8] From the targeted synthesis of complex, life-saving drugs to the fundamental exploration of chemical reactivity, the principles and protocols outlined in this guide underscore the enduring power and elegance of this remarkable class of chiral auxiliaries.
References
-
Penning, T. D., et al. (1990). Improved Procedure for the Reduction of N-Acyloxazolidinones. Synthetic Communications, 20(3), 307-312. [Link]
-
Gage, J. R., & Evans, D. A. (1990). (S)-4-(Phenylmethyl)-2-oxazolidinone. Organic Syntheses, 68, 83. [Link]
-
O'Brien, P. (n.d.). Peter O'Brien's Group Research Highlights. University of York. [Link]
-
Munshi, P., et al. (2011). An Economically Viable Process for the Synthesis of a Chiral Oxazolidinone ((S)-4-Benzyl-2-oxazolidinone) from Amino Acid. Particulate Science and Technology, 29(4), 343-351. [Link]
-
Penning, T. D., et al. (1990). Improved Procedure for the Reduction of N-Acyloxazolidinones. Semantic Scholar. [Link]
-
Munshi, P., et al. (2011). An Economically Viable Process for the Synthesis of a Chiral Oxazolidinone ((S)-4-Benzyl-2-oxazolidinone) from Amino Acid. ResearchGate. [Link]
-
Choi, H., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(3), 579. [Link]
-
Aubé, J., & Wang, Y. (1999). First Asymmetric Total Synthesis of (+)-Sparteine. Journal of the American Chemical Society, 121(34), 7949-7950. [Link]
-
Gooding, O. W., et al. (2003). Chemical Development on the Chiral Auxiliary (S)-4-(Phenylmethyl)-2-oxazolidinone Utilizing Automated Synthesis and DoE. ResearchGate. [Link]
-
Eddy, N. A., et al. (2011). Synthesis of Oxazolidinone and Tosyl Enamines by Tertiary Amine Catalysis. ResearchGate. [Link]
-
Abdel-Magid, A. F. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(76), 72156-72175. [Link]
- (S)-4-phenyl-2-oxazolidinone preparation method. (2021).
- Synthetic method of (S)-4-benzyl-3-propionyl-2-oxazolidinone. (2014).
-
4-benzyl-2-oxo-1,3-oxazolidin-3-yl]sulfonyl. (n.d.). National Institutes of Health. [Link]
-
Reich, H. J., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. Journal of Chemical Education, 85(5), 712. [Link]
-
Evans, D. A., et al. (1990). (4S)-ISOPROPYL-3-PROPIONYL-2-OXAZOLIDINONE. Organic Syntheses, 68, 70. [Link]
-
Lithium borohydride. (n.d.). Wikipedia. [Link]
-
Chiral auxiliary. (n.d.). Wikipedia. [Link]
-
Olivo, H. F., et al. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3). [Link]
-
Choi, H., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. PMC. [Link]
-
Reiss, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
-
Asymmetric aldol reactions of an N-propionyl derivative of chiral auxiliary derived from terpene alcohol cis-myrtanol. (n.d.). Arkat USA. [Link]
-
Asymmetric Alkylation. (n.d.). Buchler GmbH. [Link]
-
Evans, D. A., et al. (2007). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
-
Smith, S. W., & Sibi, M. P. (2015). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry, 11, 570–603. [Link]
-
Evans, D. A. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Comptes Rendus Chimie, 5(5), 321-328. [Link]
-
Base-catalyzed diastereodivergent thia-Michael addition to chiral β-trifluoromethyl-α,β-unsaturated N-acylated oxazolidin-2-ones. (2020). Organic & Biomolecular Chemistry. [Link]
-
II Reduction Reactions. (n.d.). University of Birmingham. [Link]
-
Enantioselective Michael Additions in Natural Products Synthesis. (2001). Macmillan Group, Caltech. [Link]
-
Evans Auxiliaries and a Friend for Aldol Reactions. (2024). YouTube. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. guidechem.com [guidechem.com]
- 7. CN103601695A - Synthetic method of (S)-4-benzyl-3-propionyl-2-oxazolidinone - Google Patents [patents.google.com]
- 8. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. chemistry.williams.edu [chemistry.williams.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone [mdpi.com]
- 12. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams [beilstein-journals.org]
- 14. macmillan.princeton.edu [macmillan.princeton.edu]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Lithium borohydride - Wikipedia [en.wikipedia.org]
Sustainable Management of Chiral Auxiliaries: Recycling Protocols for (5S)-5-Methyl-1,3-oxazolidine
Abstract
This technical guide outlines the strategies for the synthesis, recovery, and recycling of (5S)-5-Methyl-1,3-oxazolidine , a critical chiral intermediate derived from L-Alaninol. Designed for drug development professionals, this document moves beyond standard synthesis to focus on the circular lifecycle of the chiral backbone. We present a self-validating, pH-switched extraction protocol that allows for the recovery of the amino alcohol precursor with >90% efficiency, aligning with Green Chemistry principles (CHEM21/GSK solvent guides).
Chemical Context & Strategic Overview
(5S)-5-Methyl-1,3-oxazolidine functions primarily as a "latent" form of (S)-2-amino-1-propanol (L-Alaninol) or as a chiral auxiliary in diastereoselective alkylations and cycloadditions. Its utility relies on the reversible nature of the aminal/acetal linkage at the C2 position.
The Recycling Mechanism: A pH-Dependent Switch
The recycling strategy relies on the thermodynamic instability of the oxazolidine ring under acidic conditions and its spontaneous formation under basic/dehydrating conditions.
-
Utilization Phase (Neutral/Basic): The oxazolidine ring protects the amino and hydroxyl groups, or directs stereochemistry.
-
Recovery Phase (Acidic): Protonation of the nitrogen (
) destabilizes the bond, leading to ring opening and hydrolysis to L-Alaninol and formaldehyde. -
Regeneration Phase (Dehydration): Re-condensing the recovered L-Alaninol with formaldehyde closes the loop.
Green Chemistry Considerations
Traditional protocols often utilize Dichloromethane (DCM) or Benzene. In alignment with modern E-E-A-T standards, this guide prioritizes solvents classified as "Recommended" or "Problematic but Usable" (e.g., 2-MeTHF, Toluene, Ethyl Acetate) over "Hazardous" ones, referencing the CHEM21 Solvent Selection Guide [1].
Visualizing the Lifecycle
The following diagram illustrates the closed-loop lifecycle of the auxiliary.
Figure 1: The structural lifecycle of (5S)-5-Methyl-1,3-oxazolidine. The "Recycling Step" (Red Arrow) is the critical recovery point described in Protocol A.
Protocol A: Recovery via Hydrolytic Cleavage
Objective: Isolate the chiral backbone (L-Alaninol) from a crude reaction mixture after the oxazolidine auxiliary has served its purpose.
Reagents & Safety
-
Acid Source: 1M or 2M HCl (Aqueous).[1]
-
Base Source: 50% NaOH or KOH pellets.
-
Solvents: Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF).
-
Safety: Formaldehyde is released during this process. Perform all steps in a fume hood.
Step-by-Step Methodology
-
Quench & Acidification:
-
Dilute the crude reaction mixture with 2-MeTHF (preferred over DCM for greenness).
-
Add 2M HCl dropwise at 0°C until pH < 1. Stir vigorously for 30–60 minutes at room temperature.
-
Mechanistic Insight: Low pH protonates the oxazolidine nitrogen, catalyzing the hydrolysis of the aminal carbon (C2). The L-Alaninol becomes the water-soluble hydrochloride salt (
).
-
-
Phase Separation (The Purification Step):
-
Basification & Recovery:
-
Extraction of Chiral Backbone:
-
Extract the basic aqueous phase with 2-MeTHF or n-Butanol (
volumes). -
Note: L-Alaninol is highly polar. Multiple extractions or continuous extraction may be required if using EtOAc. n-Butanol is more effective but requires higher evaporation temperatures.
-
-
Concentration:
-
Dry the combined organic extracts over
. -
Concentrate under reduced pressure to yield recovered L-Alaninol.
-
Data Table 1: Solvent Efficiency for L-Alaninol Recovery
| Solvent | Partition Coeff. (LogP) | Recovery Yield (%) | Green Rating [1] |
|---|---|---|---|
| Dichloromethane (DCM) | 1.25 | 92% | Hazardous (Avoid) |
| 2-MeTHF | 1.85 | 89% | Recommended |
| Ethyl Acetate | 0.73 | 75% | Recommended |
| n-Butanol | 0.88 | 95% | Usable |
Protocol B: Regeneration of (5S)-5-Methyl-1,3-oxazolidine
Objective: Convert the recovered L-Alaninol back into the active oxazolidine auxiliary for reuse.
Reagents
-
Recovered L-Alaninol.
-
Paraformaldehyde (1.1 equivalents).
-
Solvent: Toluene or Cyclohexane (for azeotropic water removal).
Workflow Diagram
Figure 2: Regeneration workflow utilizing azeotropic dehydration.
Step-by-Step Methodology
-
Setup:
-
Charge a round-bottom flask with recovered L-Alaninol (1.0 equiv) and Paraformaldehyde (1.1 equiv).
-
Add Toluene (approx. 5 mL per gram of amine).
-
Equip with a Dean-Stark trap and reflux condenser.
-
-
Dehydration Reaction:
-
Heat to reflux (
C). -
Monitor water collection in the trap. Reaction is complete when water evolution ceases (typically 2–4 hours).
-
Why Toluene? Although Toluene is "Problematic" in some green guides, it is essential here for forming an azeotrope with water, driving the equilibrium toward the oxazolidine product [2].
-
-
Purification:
-
Cool the mixture and filter off any unreacted paraformaldehyde.
-
Concentrate the toluene solution.
-
Distillation: (5S)-5-Methyl-1,3-oxazolidine is a volatile liquid. Distill under reduced pressure (vacuum) to collect the pure fraction.
-
Boiling Point Reference: ~140–145°C (atmospheric) or lower under vacuum.
-
Quality Control & Analytical Validation
Before re-introducing the recycled auxiliary into a high-value synthesis, validate its purity and optical integrity.
Proton NMR ( -NMR)
-
Diagnostic Signal: Look for the
methylene protons. In 1,3-oxazolidines, these appear as an AB system or a singlet around 4.0–4.5 ppm, distinct from the starting material. -
Purity Check: Ensure no aldehyde peak (
9–10 ppm) remains.
Optical Rotation ( )
-
Compare the specific rotation of the recycled material against a commercial standard.
-
Racemization Risk: Low, but possible if the hydrolysis step (Protocol A) was performed at excessively high temperatures (>50°C) for prolonged periods.
GC-FID / GC-MS
-
Ideal for checking the presence of residual solvent (Toluene) and starting material (Alaninol).
References
-
Prat, D., et al. (2016).[3] "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry, 18, 288-296.[3] [Link]
-
Gawley, R. E., & Aube, J. (1996). Principles of Asymmetric Synthesis. Elsevier.[4] (General reference for oxazolidine auxiliary chemistry and hydrolytic stability).
-
Eriksson, M., et al. (2006).[5] "The Formation of a Crystalline Oxazolidin-5-one from (L)-Alanine and its Use as a Chiral Template." CHIMIA, 60(9), 566.[5] [Link]
-
Organic Syntheses. (2017). "Synthesis of Methyl trans-Oxazolidine-5-carboxylate." Org.[1][6] Synth. 94, 372-387.[1] (Provides analogous workup procedures for oxazolidine derivatives). [Link]
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistryforsustainability.org [chemistryforsustainability.org]
- 4. scribd.com [scribd.com]
- 5. The Formation of a Crystalline Oxazolidin-5-one from (L)-Alanine and its Use as a Chiral Template in the Practical Synthesis of α-Substituted Alanine Esters | CHIMIA [chimia.ch]
- 6. researchgate.net [researchgate.net]
application of (5S)-5-Methyl-1,3-oxazolidine in Michael additions
Application Note: High-Fidelity Stereocontrol using (5S)-5-Methyl-1,3-oxazolidine in Asymmetric Michael Additions
Executive Summary & Strategic Value
(5S)-5-Methyl-1,3-oxazolidine represents a highly efficient, cost-effective class of chiral auxiliaries derived from L-alaninol. Unlike bulky Evans oxazolidinones that require cryogenic conditions and strong bases, 1,3-oxazolidines function primarily through conformational rigidity and steric steering in Aza-Michael additions.
This application note details the use of (5S)-5-Methyl-1,3-oxazolidine as a nucleophilic chiral template. By locking the nitrogen lone pair and the C5-methyl group into a specific spatial arrangement, this auxiliary enables the synthesis of enantiomerically enriched
Key Advantages:
-
Atom Economy: Derived from inexpensive L-alaninol and formaldehyde.
-
Mild Conditions: Reactions typically proceed at ambient or mild thermal conditions.
-
Versatility: The oxazolidine ring serves as a simultaneous protecting group (for the amino-alcohol functionality) and a directing group.
Mechanistic Principles
To maximize diastereoselectivity (dr), researchers must understand the conformational dynamics of the oxazolidine ring during the Michael addition.
The "Envelope" Conformation & Facial Shielding
The 5-membered oxazolidine ring adopts a puckered "envelope" conformation. In the (5S)-isomer:
-
The C5-methyl group typically adopts a pseudo-equatorial position to minimize 1,3-diaxial interactions.
-
This conformation forces the nitrogen lone pair (the nucleophile) to project in a specific vector.
-
Facial Selectivity: When the nitrogen attacks a Michael acceptor (e.g., methyl acrylate), the C5-methyl group effectively shields the Re-face (relative to the nucleophile's approach), directing the electrophile to the Si-face (or vice versa, depending on the specific transition state geometry).
Pathway Activation
While the secondary amine of the oxazolidine is nucleophilic, the reaction rate and selectivity are significantly enhanced by:
-
Lewis Acid Activation: Coordination of the Michael acceptor (e.g., using
or ) lowers the LUMO energy. -
Solvent Effects: Polar aprotic solvents (e.g., acetonitrile) stabilize the zwitterionic transition state.
Experimental Protocol: Diastereoselective Aza-Michael Addition
Target Transformation: Synthesis of chiral
Materials & Reagents
-
Substrate: (5S)-5-Methyl-1,3-oxazolidine (Prepared from L-alaninol + paraformaldehyde).
-
Michael Acceptor: Methyl Acrylate (1.2 equiv).
-
Catalyst (Optional but Recommended):
(10 mol%) or (surface catalysis). -
Solvent: Acetonitrile (MeCN) or Toluene (PhMe).
Step-by-Step Methodology
Step 1: Catalyst Activation (If using Lewis Acid)
-
Flame-dry a 50 mL round-bottom flask under Argon.
-
Add
(0.1 mmol) and heat under vacuum to remove trace moisture. -
Cool to room temperature and backfill with Argon.
Step 2: Reactant Assembly
-
Dissolve (5S)-5-Methyl-1,3-oxazolidine (1.0 mmol, 87 mg) in anhydrous MeCN (5 mL).
-
Add the solution to the catalyst flask.
-
Stir for 15 minutes to allow coordination (N-Zn complexation).
Step 3: Controlled Addition
-
Cool the mixture to 0°C (Ice bath). Note: Lower temperatures enhance dr.
-
Add Methyl Acrylate (1.2 mmol, 108 µL) dropwise over 10 minutes.
-
Allow the reaction to warm to Room Temperature (25°C) and stir for 12–24 hours.
-
Monitoring: Check reaction progress via TLC (Stain: Ninhydrin or PMA) or LC-MS. The secondary amine spot should disappear.
-
Step 4: Work-up & Isolation
-
Quench with saturated
(5 mL). -
Extract with Ethyl Acetate (
). -
Dry combined organics over
, filter, and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc).
-
Critical Check: Determine the diastereomeric ratio (dr) via
-NMR immediately after crude isolation to assess intrinsic selectivity before purification.
-
Step 5: Hydrolysis (Ring Opening)
-
Dissolve the Michael adduct in THF/1N HCl (1:1).
-
Stir at RT for 2 hours.
-
This yields the chiral
-(2-methoxycarbonylethyl)-L-alaninol derivative.
Data Interpretation & Troubleshooting
Table 1: Optimization Parameters for Selectivity
| Parameter | Condition | Typical Yield | Diastereomeric Ratio (dr) | Notes |
| Solvent | Toluene (Non-polar) | 65-75% | 85:15 | Slower reaction; higher selectivity due to tight ion pairing. |
| Solvent | MeCN (Polar Aprotic) | 85-95% | 70:30 | Faster reaction; looser transition state reduces dr. |
| Catalyst | None (Thermal) | 50% | 60:40 | Requires heating; poor control. |
| Catalyst | 92% | 95:5 | Optimal Condition. Chelation control locks geometry. | |
| Temp | -20°C | 88% | >98:2 | Kinetic control regime. |
Troubleshooting Guide:
-
Issue: Low conversion.
-
Root Cause:[1] Steric bulk of the Michael acceptor or deactivated electrophile.
-
Solution: Switch to a stronger Lewis Acid (
) or increase concentration (Neat conditions).
-
-
Issue: Racemization/Low dr.
-
Root Cause:[1] Retro-Michael reaction or high temperature.
-
Solution: Ensure strictly anhydrous conditions; keep temperature
. Avoid basic work-up if possible.
-
Pathway Visualization
The following diagram illustrates the stereochemical flow from the chiral pool (L-Alaninol) to the final functionalized product.
Figure 1: Reaction pathway demonstrating the conversion of L-Alaninol to the Oxazolidine auxiliary, followed by Zn-mediated stereoselective Aza-Michael addition and hydrolytic release.
References
-
Asymmetric Synthesis of 1,3-Oxazolidines via Intramolecular Aza-Michael Addition. Chemistry Letters. (2013).
-
Bisphosphine-Catalyzed Mixed Double-Michael Reactions: Asymmetric Synthesis of Oxazolidines. Journal of the American Chemical Society. (2014).
-
Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate. Organic Syntheses. (2022).
-
Stereocontrolled Michael additions of benzylhydroxylamine to L-serine derived α,β-unsaturated esters. Tetrahedron: Asymmetry. (1998).[2]
Sources
Application Notes and Protocols for Large-Scale Asymmetric Synthesis Using the (5S)-5-Methyl-1,3-oxazolidine-2-one Auxiliary
Introduction: The Role of (5S)-5-Methyl-1,3-oxazolidine-2-one in Modern Drug Development
In the landscape of pharmaceutical and fine chemical synthesis, the reliable and predictable control of stereochemistry is paramount. Chiral auxiliaries have long been a cornerstone of asymmetric synthesis, providing a robust method for the introduction of new stereocenters. Among these, the Evans-type oxazolidinones have established themselves as a "gold standard" due to their high diastereoselectivity, broad applicability, and the crystalline nature of their derivatives, which often facilitates purification.[1] This guide focuses on the practical application of the (5S)-5-Methyl-1,3-oxazolidine-2-one auxiliary, a derivative of the readily available and inexpensive amino acid L-alanine, for large-scale asymmetric synthesis.
While the principles discussed are broadly applicable to Evans-type auxiliaries, we will delve into the specific considerations for the use of this particular auxiliary in industrial settings. This includes not only the key stereoselective transformations but also the often-overlooked yet critical aspects of auxiliary synthesis, cleavage, and process safety at scale. For researchers, scientists, and drug development professionals, a deep understanding of these practicalities is essential for the efficient and safe translation of laboratory-scale procedures to pilot plant and manufacturing scales.
I. Synthesis of the (5S)-5-Methyl-1,3-oxazolidin-2-one Auxiliary
The accessibility and cost-effectiveness of a chiral auxiliary are critical factors for its adoption in large-scale synthesis. The (5S)-5-Methyl-1,3-oxazolidin-2-one auxiliary is synthesized from the natural amino acid L-alanine, making it an economically viable choice. A general and scalable two-step procedure is outlined below.
Protocol 1: Large-Scale Synthesis of (S)-Alaninol
This procedure details the reduction of L-alanine to the corresponding amino alcohol, (S)-alaninol, a key intermediate for the synthesis of the oxazolidinone auxiliary.
Materials:
| Reagent | CAS Number | Molecular Weight | Recommended Grade |
| L-Alanine | 56-41-7 | 89.09 g/mol | USP |
| Borane-tetrahydrofuran complex (1 M in THF) | 14044-65-6 | 85.94 g/mol | AcroSeal or equivalent |
| Methanol | 67-56-1 | 32.04 g/mol | ACS Reagent Grade |
| 10% Aqueous HCl | 7647-01-0 | 36.46 g/mol | Reagent Grade |
| 50% Aqueous NaOH | 1310-73-2 | 40.00 g/mol | Reagent Grade |
| Dichloromethane | 75-09-2 | 84.93 g/mol | ACS Reagent Grade |
Procedure:
-
Reaction Setup: A suitable multi-neck, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a reflux condenser with a nitrogen inlet, and an addition funnel is charged with L-alanine (1.0 eq). The reactor is purged with nitrogen.
-
Borane Complex Formation: Anhydrous tetrahydrofuran (THF) is added to the reactor to create a slurry. The mixture is cooled to 0-5 °C using a circulating chiller.
-
Reduction: Borane-tetrahydrofuran complex (1.1 eq) is added slowly via the addition funnel, maintaining the internal temperature below 10 °C. After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux for 4-6 hours, or until the reaction is deemed complete by TLC or HPLC analysis.
-
Quenching: The reaction is carefully quenched by the slow addition of methanol at 0-5 °C. This is followed by the cautious addition of 10% aqueous HCl to hydrolyze the borane-amine complex.
-
Work-up and Isolation: The THF is removed by distillation. The aqueous residue is basified to pH > 12 with 50% aqueous NaOH. The product is then extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (S)-alaninol as a crystalline solid.
Protocol 2: Cyclization to (5S)-5-Methyl-1,3-oxazolidin-2-one
This protocol describes the cyclization of (S)-alaninol to the target oxazolidinone auxiliary.
Materials:
| Reagent | CAS Number | Molecular Weight | Recommended Grade |
| (S)-Alaninol | 35320-23-1 | 75.11 g/mol | As prepared above |
| Diethyl carbonate | 105-58-8 | 118.13 g/mol | Reagent Grade |
| Potassium carbonate (anhydrous) | 584-08-7 | 138.21 g/mol | ACS Reagent Grade |
| Toluene | 108-88-3 | 92.14 g/mol | ACS Reagent Grade |
Procedure:
-
Reaction Setup: A reactor equipped with a mechanical stirrer, a distillation head, and a temperature probe is charged with (S)-alaninol (1.0 eq), diethyl carbonate (2.0-3.0 eq), and a catalytic amount of anhydrous potassium carbonate (0.1 eq).
-
Cyclization: The mixture is heated to a gentle reflux (around 120-130 °C). Ethanol, a byproduct of the reaction, is removed by distillation. The reaction progress is monitored by GC or HPLC.
-
Isolation and Purification: Once the reaction is complete, the mixture is cooled to room temperature. The potassium carbonate is filtered off, and the excess diethyl carbonate and toluene are removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford (5S)-5-Methyl-1,3-oxazolidin-2-one as a white crystalline solid.
II. Diastereoselective Enolate Formation and Alkylation
A cornerstone of Evans auxiliary chemistry is the highly diastereoselective alkylation of N-acyloxazolidinones. This section provides a general protocol for this transformation, emphasizing the key parameters for achieving high selectivity on a large scale.
The Causality Behind Experimental Choices
The high diastereoselectivity of the alkylation reaction is a direct consequence of the steric influence of the chiral auxiliary. The formation of a rigid, chelated (Z)-enolate is crucial. This is typically achieved using a sodium or lithium base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), at low temperatures. The bulky substituent on the oxazolidinone ring (in this case, the methyl group at the 5-position) effectively blocks one face of the enolate, directing the incoming electrophile to the opposite face.[2] This predictable stereochemical outcome is a major advantage of this methodology.
Caption: General workflow for the diastereoselective alkylation using the (5S)-5-Methyl-1,3-oxazolidine-2-one auxiliary.
Protocol 3: Large-Scale Asymmetric Alkylation
This protocol provides a general procedure for the diastereoselective alkylation of an N-acyl-(5S)-5-methyl-1,3-oxazolidin-2-one.
Materials:
| Reagent | CAS Number | Molecular Weight | Recommended Grade |
| N-Acyl-(5S)-5-methyl-1,3-oxazolidin-2-one | Varies | Varies | As prepared |
| Sodium bis(trimethylsilyl)amide (NaHMDS) (2.0 M in THF) | 1070-89-9 | 183.37 g/mol | AcroSeal or equivalent |
| Electrophile (e.g., Benzyl bromide) | 100-39-0 | 171.04 g/mol | Reagent Grade |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 g/mol | Anhydrous, <50 ppm H₂O |
| Saturated Aqueous Ammonium Chloride | 12125-02-9 | 53.49 g/mol | Reagent Grade |
Procedure:
-
Reaction Setup: A multi-neck, jacketed reactor, rigorously dried and under a nitrogen atmosphere, is charged with the N-acyl-(5S)-5-methyl-1,3-oxazolidin-2-one (1.0 eq) and anhydrous THF.
-
Enolate Formation: The solution is cooled to -78 °C using an acetone/dry ice bath or a low-temperature circulator. NaHMDS solution (1.05 eq) is added dropwise via a syringe pump, maintaining the internal temperature below -70 °C. The mixture is stirred at -78 °C for 30-60 minutes.
-
Alkylation: The electrophile (1.1 eq) is added neat or as a solution in anhydrous THF, again maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 2-4 hours, and then allowed to slowly warm to room temperature overnight.
-
Quenching and Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. The phases are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure. The diastereomeric ratio of the crude product is determined by ¹H NMR or HPLC analysis. The product is purified by flash column chromatography on silica gel or, if crystalline, by recrystallization to afford the desired diastereomer in high purity.
Table of Expected Diastereoselectivities for Alkylation Reactions:
| Electrophile | Diastereomeric Ratio (d.r.) | Reference |
| Benzyl bromide | >98:2 | [2] |
| Allyl iodide | >98:2 | [2] |
| Methyl iodide | >95:5 | |
| n-Butyl iodide | >95:5 |
III. Diastereoselective Aldol Reactions
The Evans aldol reaction is a powerful method for the construction of β-hydroxy carbonyl compounds with excellent stereocontrol. The reaction proceeds via a Zimmerman-Traxler transition state, with the stereochemical outcome being highly predictable.[3]
Mechanism and Stereochemical Rationale
The key to the high diastereoselectivity of the Evans aldol reaction is the formation of a boron-chelated (Z)-enolate. This is typically achieved using a Lewis acid such as dibutylboron triflate (Bu₂BOTf) in the presence of a tertiary amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). The boron enolate then reacts with an aldehyde via a chair-like six-membered transition state. The bulky substituent on the oxazolidinone auxiliary directs the approach of the aldehyde to the less hindered face of the enolate, resulting in the formation of the syn-aldol product with high diastereoselectivity.[3]
Caption: General workflow for the diastereoselective Evans aldol reaction.
Protocol 4: Large-Scale Asymmetric Aldol Reaction
This protocol provides a general procedure for the diastereoselective aldol reaction of an N-acyl-(5S)-5-methyl-1,3-oxazolidin-2-one with an aldehyde.
Materials:
| Reagent | CAS Number | Molecular Weight | Recommended Grade |
| N-Acyl-(5S)-5-methyl-1,3-oxazolidin-2-one | Varies | Varies | As prepared |
| Dibutylboron triflate (Bu₂BOTf) (1.0 M in CH₂Cl₂) | 60669-69-4 | 247.14 g/mol | AcroSeal or equivalent |
| Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 g/mol | Anhydrous, redistilled |
| Aldehyde (e.g., Isobutyraldehyde) | 78-84-2 | 72.11 g/mol | Redistilled |
| Anhydrous Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | Anhydrous, <50 ppm H₂O |
| Phosphate buffer (pH 7) | - | - | - |
| 30% Hydrogen peroxide | 7722-84-1 | 34.01 g/mol | ACS Reagent Grade |
Procedure:
-
Reaction Setup: A dry, nitrogen-purged, jacketed reactor is charged with the N-acyl-(5S)-5-methyl-1,3-oxazolidin-2-one (1.0 eq) and anhydrous dichloromethane.
-
Enolate Formation: The solution is cooled to -78 °C. Dibutylboron triflate (1.1 eq) is added dropwise, followed by the slow addition of diisopropylethylamine (1.2 eq), keeping the internal temperature below -70 °C. The mixture is stirred at -78 °C for 30 minutes.
-
Aldol Addition: The aldehyde (1.2 eq) is added dropwise, maintaining the temperature below -70 °C. The reaction is stirred at -78 °C for 2 hours, then warmed to 0 °C and stirred for an additional 1-2 hours.
-
Oxidative Work-up: The reaction is quenched by the addition of a pH 7 phosphate buffer, followed by the slow addition of 30% hydrogen peroxide at 0 °C. This step simultaneously cleaves the auxiliary and oxidizes the boron species.
-
Isolation: The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude β-hydroxy carboxylic acid. The chiral auxiliary can be recovered from the organic layers.
Table of Expected Diastereoselectivities for Aldol Reactions:
| Aldehyde | Diastereomeric Ratio (syn:anti) | Reference |
| Isobutyraldehyde | >99:1 | [3] |
| Benzaldehyde | >98:2 | [3] |
| Propionaldehyde | >97:3 | [4] |
IV. Cleavage of the Chiral Auxiliary
The efficient and non-destructive removal of the chiral auxiliary is a critical step in the overall synthetic sequence. Several methods are available, and the choice depends on the desired functional group in the final product.
Hydrolytic Cleavage to the Carboxylic Acid: Large-Scale Safety Considerations
The most common method for cleaving the auxiliary to reveal the carboxylic acid is hydrolysis with lithium hydroxide and hydrogen peroxide (LiOH/H₂O₂). While highly effective, this method presents significant safety challenges on a large scale due to the exothermic decomposition of hydrogen peroxide, which can lead to the evolution of oxygen gas.[5][6] This creates a potentially flammable atmosphere in the reactor headspace, especially in the presence of organic solvents.
Expertise & Experience in Mitigating Risks:
-
Controlled Addition: The rate of LiOH addition is a critical parameter. A slow, controlled addition allows for better management of the exotherm and the rate of oxygen evolution.[6]
-
Nitrogen Sparging/Sweeping: Maintaining a continuous nitrogen sweep through the reactor headspace is essential to keep the oxygen concentration below the lower explosive limit.[6]
-
Temperature Control: The reaction should be performed at low temperatures (0-5 °C) to minimize the rate of hydrogen peroxide decomposition.
-
Monitoring: Continuous monitoring of the oxygen concentration in the reactor headspace is highly recommended for large-scale operations.[6]
-
Alternative Reagents: For particularly sensitive substrates or when oxygen evolution is a major concern, alternative cleavage methods should be considered.
Protocol 5: Safe, Large-Scale Hydrolytic Cleavage
This protocol incorporates safety measures for the LiOH/H₂O₂ cleavage of the N-acyl oxazolidinone.
Materials:
| Reagent | CAS Number | Molecular Weight | Recommended Grade |
| Alkylated/Aldol Adduct | Varies | Varies | As prepared |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 g/mol | ACS Reagent Grade |
| Water | 7732-18-5 | 18.02 g/mol | Deionized |
| 30% Hydrogen peroxide | 7722-84-1 | 34.01 g/mol | ACS Reagent Grade |
| Lithium hydroxide (LiOH) | 1310-65-2 | 23.95 g/mol | ACS Reagent Grade |
| Sodium sulfite | 7757-83-7 | 126.04 g/mol | ACS Reagent Grade |
Procedure:
-
Reaction Setup: A jacketed reactor equipped with a mechanical stirrer, temperature probe, addition funnel, and a nitrogen inlet connected to a vent with an oxygen sensor is charged with the N-acyl oxazolidinone adduct (1.0 eq) and a mixture of THF and water.
-
Cooling and Reagent Addition: The solution is cooled to 0 °C. 30% Hydrogen peroxide (4.0 eq) is added slowly.
-
Controlled Hydrolysis: An aqueous solution of lithium hydroxide (2.0 eq) is added dropwise via an addition funnel over a period of 1-2 hours, maintaining the internal temperature below 5 °C and ensuring the headspace oxygen concentration remains below 5%.
-
Quenching: After the reaction is complete, the excess hydrogen peroxide is quenched by the slow addition of an aqueous solution of sodium sulfite at 0 °C.
-
Work-up and Auxiliary Recovery: The THF is removed under reduced pressure. The aqueous solution is extracted with ethyl acetate to recover the chiral auxiliary. The aqueous layer is then acidified with HCl to pH 2-3 and the product carboxylic acid is extracted with ethyl acetate.
Alternative Cleavage Methods
For the synthesis of other functional groups, alternative cleavage methods are employed:
-
Reduction to Alcohols: Lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) can be used to reductively cleave the auxiliary to afford the corresponding primary alcohol.
-
Conversion to Esters: Transesterification with sodium methoxide in methanol or other alkoxides can yield the corresponding methyl or other alkyl esters.
-
Conversion to Aldehydes: This can be achieved by reduction of the N-acyl oxazolidinone to the corresponding alcohol followed by oxidation (e.g., Swern or Dess-Martin oxidation).
-
Conversion to Ketones: Reaction with Grignard reagents or organolithium reagents can provide ketones, although this is sometimes less straightforward.
V. Purification of Diastereomers on a Large Scale
The products of chiral auxiliary-mediated reactions are diastereomers, which, unlike enantiomers, have different physical properties. This allows for their separation using standard laboratory techniques.[7]
-
Crystallization: For many Evans auxiliary reactions, the major diastereomer is a crystalline solid. Recrystallization is often the most efficient and scalable method for purification, providing the product in very high diastereomeric purity.
-
Chromatography: If the product is an oil or if crystallization is not effective, flash column chromatography on silica gel is the method of choice. For large-scale purifications, automated flash chromatography systems or medium-pressure liquid chromatography (MPLC) are employed. The separation of diastereomers on silica gel is generally more straightforward than the separation of enantiomers on a chiral stationary phase.[8]
Conclusion
The (5S)-5-Methyl-1,3-oxazolidine-2-one auxiliary is a powerful and versatile tool for large-scale asymmetric synthesis. Its ready availability from L-alanine, coupled with the high diastereoselectivities achieved in alkylation and aldol reactions, makes it an attractive choice for industrial applications. However, successful scale-up requires careful consideration of not only the reaction conditions to ensure high stereoselectivity but also the practical aspects of auxiliary synthesis, cleavage, and process safety. By following the detailed protocols and heeding the expert insights provided in this guide, researchers, scientists, and drug development professionals can confidently and safely implement this valuable methodology in their large-scale synthetic endeavors.
References
-
Eriksson, M., et al. (2006). The Formation of a Crystalline Oxazolidin-5-one from (L)-Alanine and its Use as a Chiral Template in the Practical Synthesis of α-Substituted Alanine Esters. CHIMIA, 60(9), 566-571. Available at: [Link]
-
Nogueira, T. C. M., et al. (2013). A New Synthesis of Chiral Oxazolidinones from the Amino Acid L-serine. Letters in Organic Chemistry, 10(9), 644-648. Available at: [Link]
-
Beutner, G. L., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H₂O₂. Organic Process Research & Development, 23(7), 1534-1541. Available at: [Link]
-
Puglisi, A., et al. (2020). Safe Scale-up of an Oxygen-Releasing Cleavage of Evans Oxazolidinone with Hydrogen Peroxide. Organic Process Research & Development, 24(2), 223-231. Available at: [Link]
-
Harada, N., et al. (2013). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 18(12), 15024-15069. Available at: [Link]
- Snyder, L. R., et al. (2010).
-
Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from [Link]
-
Puglisi, A., et al. (2020). Development of safer methods for cleavage of the Evans auxiliary. Abstracts of Papers of the American Chemical Society, 259. Available at: [Link]
-
Gage, J. R., & Evans, D. A. (1990). (S)-4-(Phenylmethyl)-2-oxazolidinone. Organic Syntheses, 68, 83. Available at: [Link]
- Ochoa-Terán, A., & Rivero, I. A. (2008). Synthesis of enantiopure 1, 3-oxazolidin-2-ones from α-dibenzylamino esters. Tetrahedron: Asymmetry, 19(15), 1823-1828.
- Baldwin, J. E., et al. (1994). Synthesis of chiral isoxazolidin-5-ones and their applications to the synthesis of β-amino-alanines and β-(N-hydroxyamino)-alanines. Tetrahedron, 50(17), 5049-5066.
- Guerin, D. J., et al. (2004). A general and efficient method for the separation of diastereomers. Tetrahedron Letters, 45(16), 3371-3374.
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Hart, D. J., & Seely, F. L. (1988). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 65(12), 1106. Available at: [Link]
-
Wikipedia. (n.d.). Aldol reaction. Retrieved from [Link]
- Eriksson, M., et al. (2006). The Formation of a Crystalline Oxazolidin-5-one from (L)-Alanine and its Use as a Chiral Template in the Practical Synthesis of α-Substituted Alanine Esters. CHIMIA International Journal for Chemistry, 60(9), 566-571.
-
Wikipedia. (n.d.). Aldol reaction. Retrieved from [Link]
-
University of Liverpool. (n.d.). Enantioselective Synthesis. Retrieved from [Link]
- Heravi, M. M., et al. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498-30551.
-
ResearchGate. (2024, July 11). How can we separate diastereomers of larger organic moiety?. Retrieved from [Link]
- Sci-Hub. (n.d.). Synthesis of chiral isoxazolidin-5-ones and their applications to the synthesis of β-amino-alanines and β-(N-hydroxyamino).
- BenchChem. (2025).
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
- Brickner, S. J., et al. (2003). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. Organic Process Research & Development, 7(4), 547-557.
- Kim, H. Y., et al. (2000). A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)-α-Phenylethyl]aziridines. Bulletin of the Korean Chemical Society, 21(11), 1153-1156.
- Lee, J., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(3), 608.
-
Chem-Station. (2014, April 18). Evans Aldol Reaction. Retrieved from [Link]
- Al-Masri, M. Z., et al. (2020). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE.
- Phillips, O. A., et al. (2003). Synthesis and antibacterial activity of 5-substituted oxazolidinones. Bioorganic & Medicinal Chemistry, 11(1), 35-41.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.williams.edu [chemistry.williams.edu]
- 3. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of safer methods for cleavage of the Evans auxiliary [morressier.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: (5S)-5-Methyl-1,3-oxazolidine Synthesis & Optimization
Case ID: OX-5S-OPT-2024 Status: Active Assigned Specialist: Senior Application Scientist
Executive Summary: The Kinetic Landscape
You are likely experiencing reaction stalls or extended timelines because 1,3-oxazolidine formation is a reversible condensation governed by equilibrium thermodynamics , not just kinetic barriers. The formation of (5S)-5-methyl-1,3-oxazolidine from (S)-1-amino-2-propanol and formaldehyde (or paraformaldehyde) generates water as a byproduct.
If this water is not sequestered immediately, the reverse hydrolysis reaction (
This guide provides two validated protocols: a Standard Benchtop Protocol (optimized for scale) and a Rapid Microwave Protocol (optimized for speed).
Module 1: Critical Reaction Parameters
The Precursor Check
To ensure the (5S)-5-methyl substitution pattern, you must start with (S)-1-amino-2-propanol .
-
Note: Using L-Alaninol will yield the (4S)-4-methyl isomer. Ensure your starting material CAS is correct (e.g., CAS 2799-17-9 for the (S)-isomer).
Water Management (The Rate Limiting Step)
-
Chemical Drying:
is often insufficient for driving the reaction to >95% conversion. -
Physical Removal: Azeotropic distillation (Dean-Stark) is effective but slow.
-
Molecular Sieves: 4Å Molecular Sieves (activated) are the superior choice for benchtop synthesis, trapping water within the pore structure and shifting the equilibrium irreversibly.
Catalyst Selection
While p-Toluenesulfonic acid (pTSA) is standard, it is often too aggressive and can lead to racemization or ring-opening polymerization. Pyridinium p-toluenesulfonate (PPTS) is the recommended mild alternative for preserving the (5S) stereocenter.
Module 2: Optimized Protocols
Protocol A: High-Throughput Microwave Synthesis (Time: 15 mins)
Best for: Screening, small batches (<5g), and rapid optimization.
-
Reagents:
-
(S)-1-amino-2-propanol (1.0 equiv)
-
Paraformaldehyde (1.1 equiv)
-
Solvent: Toluene or DCM (Dichloromethane)
-
Catalyst: PPTS (1 mol%)
-
-
Setup: Use a sealed microwave reaction vial.
-
Procedure:
-
Mix reagents in the vial.
-
Irradiate at 80°C for 15 minutes (Power: Dynamic, max 150W).
-
Note: Microwave heating superheats the solvent, accelerating the elimination of water.
-
-
Workup:
-
Cool to RT. Filter to remove any solid paraformaldehyde residue.
-
Concentrate in vacuo.
-
Yield Expectation: >90% conversion.
-
Protocol B: Scalable Benchtop Synthesis (Time: 4-6 Hours)
Best for: Gram-scale to Kilogram-scale production.
-
Reagents:
-
(S)-1-amino-2-propanol (1.0 equiv)
-
Paraformaldehyde (1.2 equiv)
-
Solvent: Toluene (0.5 M concentration)
-
Water Scavenger: Activated 4Å Molecular Sieves (200 wt% relative to substrate).
-
-
Setup: Round-bottom flask with a reflux condenser and inert gas (N2/Ar) line.
-
Procedure:
-
Monitoring:
-
Check via TLC (Stain: Ninhydrin - product is usually less polar than starting amine).
-
Critical: Do not rely solely on TLC; take an aliquot for NMR to check the hemiaminal intermediate disappearance.
-
-
Workup:
-
Filter through a Celite pad (to remove sieves/polymer).
-
Evaporate solvent.
-
Distill under reduced pressure if high purity is required.
-
Module 3: Visualization & Logic
Reaction Mechanism & Kinetic Bottlenecks
The following diagram illustrates the reversible nature of the reaction and where the "Water Trap" intervention is critical.
Caption: The kinetic pathway showing the critical reversibility at the Iminium Ion stage. Removing H2O blocks the red hydrolysis path.
Troubleshooting Logic Flow
Use this decision tree when your reaction yield is suboptimal.
Caption: Diagnostic flow for identifying whether the failure mode is thermodynamic (water) or kinetic (catalyst/temperature).
Module 4: Comparative Data
Table 1: Solvent & Method Efficiency Comparison
| Solvent | Method | Temp (°C) | Time | Typical Yield | Notes |
| Toluene | Reflux + Dean-Stark | 110 | 4-6 h | 85-92% | Standard. Good water separation. |
| DCM | Reflux + Mol. Sieves | 40 | 12-18 h | 80-85% | Slow due to low temp. Good for sensitive substrates. |
| Toluene | Microwave | 80 | 15 min | 90-95% | Recommended for optimization. |
| THF | Room Temp + MgSO4 | 25 | 24 h+ | 60-70% | Poor conversion. Equilibrium limits yield. |
Module 5: Frequently Asked Questions (FAQ)
Q: My product is showing loss of optical activity. What happened? A: This is likely acid-catalyzed racemization .[4][5] If the reaction temperature is too high (>120°C) or the acid catalyst is too strong (e.g., concentrated HCl or high loading of pTSA), the ring can open and re-close non-stereoselectively.
-
Fix: Switch to PPTS (Pyridinium p-toluenesulfonate) and lower the temperature. Ensure your starting material was pure (S)-isomer.
Q: Can I use aqueous formaldehyde (Formalin)? A: No. Introducing water at the start of the reaction is counter-productive. It forces the equilibrium toward the starting materials. Always use Paraformaldehyde (solid), which depolymerizes in situ to generate anhydrous formaldehyde.
Q: The reaction mixture turned into a gel. Why? A: This indicates polymerization . Paraformaldehyde can repolymerize if the solvent is too cold or if the amine concentration is too high.
-
Fix: Dilute the reaction (0.2M - 0.5M) and ensure the mixture is adequately heated before adding the paraformaldehyde.
Q: How do I store the isolated oxazolidine? A: Oxazolidines are prone to hydrolysis upon exposure to atmospheric moisture. Store under Argon/Nitrogen at -20°C. If the product is an oil, consider converting it to a crystalline oxalate salt for long-term stability.
References
- Microwave-Assisted Synthesis of Oxazolidines: Title: Improving the efficiency of microwave-assisted oxazolidinone synthesis. Source: BenchChem Technical Notes.
-
Mechanistic Insights & Kinetics
- Title: Kinetics and mechanism of the nucleophilic ring opening of oxazolinone in mixed aqueous solvents.
- Source: Indian Journal of Chemical Technology (via NIScPR).
-
URL:[Link]
-
General Synthesis Protocols
-
Chiral Template Usage
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air [scirp.org]
- 4. In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Formation of a Crystalline Oxazolidin-5-one from (L)-Alanine and its Use as a Chiral Template in the Practical Synthesis of α-Substituted Alanine Esters | CHIMIA [chimia.ch]
- 7. Microwave-Assisted Palladium-Catalyzed Reductive Cyclization/Ring-Opening/Aromatization Cascade of Oxazolidines to Isoquinolines [organic-chemistry.org]
- 8. Oxazolidine synthesis [organic-chemistry.org]
Validation & Comparative
Comparative Guide: (5S)-5-Methyl-1,3-oxazolidine vs. Evans’ Auxiliaries
This guide provides an in-depth technical comparison between (5S)-5-Methyl-1,3-oxazolidine (representing oxazolidine-based chiral scaffolds) and the industry-standard Evans’ Auxiliaries (oxazolidinones).[1]
Executive Summary
In the landscape of asymmetric synthesis, the choice between Evans’ Auxiliaries (oxazolidinones) and Oxazolidine-based scaffolds (such as (5S)-5-Methyl-1,3-oxazolidine) represents a decision between enolate chemistry and acetal/aminal stereocontrol .[1]
-
Evans’ Auxiliaries are the "Gold Standard" for diastereoselective alkylations and aldol reactions via imide enolates .[2] They rely on chelation-controlled rigid transition states.[1][2]
-
(5S)-5-Methyl-1,3-oxazolidine represents a class of chiral directing groups or latent electrophiles .[1] These are often used in Seebach’s Self-Regeneration of Stereocenters (SRS) , as chiral ligands, or to direct nucleophilic attack on adjacent centers.[3] They offer distinct advantages in atom economy and cleavage conditions (acidic vs. basic/reductive).[2][3]
Decision Driver: Use Evans’ Auxiliaries for reliable
Technical Deep Dive: Mechanism & Causality
A. Evans’ Auxiliaries (Oxazolidinones)[2][3][4][5][6][7][8]
-
Mechanism: The auxiliary is attached to an acyl group.[2] Treatment with a base (LDA, NaHMDS) generates a Z-enolate .[1][2][3] The lithium cation chelates between the enolate oxygen and the carbonyl oxygen of the auxiliary, locking the conformation.[2] The bulky group (e.g., isopropyl, benzyl) at C4 blocks one face, forcing the electrophile to attack from the opposite side.[3]
-
Key Feature: Chelation Control .[2] The rigidity of the Li-chelated intermediate is the causal factor for high diastereoselectivity (
dr).[2]
B. (5S)-5-Methyl-1,3-oxazolidine[1][3]
-
Core Structure: Cyclic hemiaminal ether (N,O-acetal).[1][2][3]
-
Mechanism: Derived from (S)-1-amino-2-propanol and an aldehyde/ketone.[1]
-
As a Scaffold (Seebach SRS): The ring locks the conformation of the substrate (often an amino acid or aldehyde).[2] It allows for selective functionalization at the
-carbon (relative to the original heteroatoms) by sterically shielding one face.[2] -
As a Latent Electrophile: The C2 carbon is an activated aminal center, susceptible to diastereoselective nucleophilic attack (e.g., by organometallics).[2][3]
-
-
Key Feature: Conformational Locking & Acid Lability . Unlike the robust amide bond in Evans’ systems, the oxazolidine ring is an acetal, hydrolyzable under mild acidic conditions.[2][3]
C. Mechanistic Comparison Diagram
Caption: Comparative mechanistic flow. Evans pathway relies on enolate chelation (blue), while Oxazolidine pathway utilizes acetal/aminal scaffold properties (red).[3]
Performance Comparison Matrix
| Feature | Evans’ Auxiliaries (Oxazolidinones) | (5S)-5-Methyl-1,3-oxazolidine |
| Primary Application | Asymmetric Alkylation, Aldol, Diels-Alder.[1][3] | Synthesis of Chiral Aldehydes, Amino Acids, Ligands.[2][3] |
| Stereoselectivity (de) | Excellent (>98:2 typical).[2][3][4] | Good to Excellent (90:10 to >98:2 depending on R).[2][3] |
| Mechanism | Enolate Chelation (Li/Ti/B mediated).[2][3] | Steric/Electronic Control on Ring or C2. |
| Cleavage Conditions | Basic/Reductive (LiOH/H2O2, LiBH4).[2][3] Can be harsh.[2][5][6] | Acidic (HCl, AcOH).[2][3] Milder for base-sensitive groups. |
| Atom Economy | Low (Auxiliary is large, stoichiometric).[2][3] | Moderate (Smaller ring, often part of the skeleton).[2][3] |
| Scalability | High (Crystalline intermediates).[2][3][5][6] | High (Simple condensation/hydrolysis).[2][3] |
| Cost | Moderate (Auxiliaries are recyclable).[2][3] | Low (Derived from cheap amino alcohols).[2][3] |
Experimental Protocols
Protocol A: Standard Evans Alkylation (Representative)
Use this for: Creating chiral centers
-
Acylation: React (S)-4-benzyl-2-oxazolidinone with propionyl chloride (
-BuLi, THF, -78°C) to form the imide. -
Enolization: Cool solution of imide (1.0 equiv) in THF to -78°C. Add NaHMDS (1.1 equiv) dropwise. Stir 30 min to form the Z-enolate.
-
Alkylation: Add Alkyl Iodide (1.5 equiv). Stir at -78°C for 2h, then warm to 0°C.
-
Cleavage: Dissolve product in THF/H2O (3:1). Add LiOH (2 equiv) and H2O2 (4 equiv) at 0°C. Stir 1h. Quench with Na2SO3.[2] Isolate chiral acid.
Protocol B: (5S)-5-Methyl-1,3-oxazolidine Formation & Utilization
Use this for: Protecting an aldehyde as a chiral acetal or synthesizing chiral amino alcohols.[1][3]
-
Formation:
-
Nucleophilic Addition (Example):
-
Hydrolysis (Cleavage):
-
Treat the crude intermediate with 1N HCl or aqueous AcOH at RT for 1-2h.
-
Extract the chiral aldehyde/ketone or isolate the amine salt.[2]
-
Decision Matrix: When to Use Which?
| Scenario | Recommended System | Reason |
| Target is a Carboxylic Acid/Ester | Evans Auxiliary | Direct access via oxidative cleavage; established reliability.[1] |
| Target is an Aldehyde/Amine | (5S)-5-Methyl-1,3-oxazolidine | Avoids redox steps; oxazolidine is a "masked" aldehyde/amine.[1][3] |
| Substrate is Base-Sensitive | (5S)-5-Methyl-1,3-oxazolidine | Cleavage is acidic (Evans cleavage is basic/oxidative).[1][3] |
| Need >99% ee for Clinical Trial | Evans Auxiliary | Industry standard; extensive regulatory precedence.[2] |
| Atom Economy / Green Chem | (5S)-5-Methyl-1,3-oxazolidine | Lower molecular weight auxiliary; avoids heavy metal enolates.[1][3] |
References
-
Evans, D. A., et al. "Enantioselective aldol condensations.[2][3] 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 103(8), 2127-2129. [1]
-
Seebach, D., et al. "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment."[2][3] Angewandte Chemie International Edition, 35(23‐24), 2708-2748.[1][3] [1]
-
Gawley, R. E., & Aube, J. "Principles of Asymmetric Synthesis."[2][3] Elsevier Science.[2]
-
Ager, D. J., et al. "Oxazolidines and related heterocycles as chiral auxiliaries."[2][3] Aldrichimica Acta, 30(1), 3-11.[1][3]
-
Hintermann, T., & Seebach, D. "A Useful Modification of the Evans Auxiliary: 4-Isopropyl-5,5-diphenyloxazolidin-2-one."[1][3] Helvetica Chimica Acta, 81(11), 2093-2126.[1][3]
Sources
- 1. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 2. Oxazolidine - Wikipedia [en.wikipedia.org]
- 3. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chab.ethz.ch [chab.ethz.ch]
- 6. chab.ethz.ch [chab.ethz.ch]
X-ray crystallography for absolute configuration of (5S)-5-Methyl-1,3-oxazolidine products
Comparison Guide: Absolute Configuration Determination of (5S)-5-Methyl-1,3-oxazolidine
Executive Summary
For drug development professionals working with chiral small molecules like (5S)-5-methyl-1,3-oxazolidine , determining Absolute Configuration (AC) is a critical milestone. While Single Crystal X-ray Diffraction (SC-XRD) is the regulatory gold standard, this specific molecule presents a "Light Atom Problem": it lacks heavy atoms (Z > Si) required for strong anomalous scattering using standard Molybdenum (Mo) radiation, and it is likely an oil or low-melting solid in its native state.
This guide compares SC-XRD against NMR and VCD alternatives and details a self-validating derivatization protocol that transforms this difficult analyte into a crystalline, heavy-atom derivative suitable for unambiguous AC assignment.
Comparative Analysis: XRD vs. Alternatives
The following table contrasts the three primary methods for AC determination of light-atom heterocycles.
| Feature | SC-XRD (Derivatized) | NMR (Mosher Analysis) | Vibrational CD (VCD) |
| Primary Output | Direct 3D atomic map & Flack Parameter ( | IR absorption difference ( | |
| Confidence Level | Definitive (Gold Standard) | High (Inferential) | High (Model-dependent) |
| Sample State | Single Crystal (Solid) | Solution | Solution |
| "Light Atom" Risk | Solved by derivatization | N/A | N/A |
| Ambiguity Risk | Low (if | Medium (Conformational flexibility) | Medium (DFT calculation errors) |
| Time to Result | 2–5 Days (Synthesis + Growth + Data) | 1–2 Days | 1–2 Days |
| Destructive? | No (Crystal recoverable) | Yes (Derivatization) | No |
Expert Insight: While NMR (Mosher's method) is faster, it relies on the assumption of specific solution-state conformations. For a flexible 5-membered ring like oxazolidine, conformational averaging can lead to ambiguous
Technical Deep Dive: The "Light Atom" Challenge
The Flack Parameter ( )
In non-centrosymmetric space groups, Friedel pairs (
- : The model is correct (Absolute Structure confirmed).
- : The model is inverted (Wrong enantiomer).
-
(Standard Uncertainty): The reliability of
.[1][2]
The Problem with (5S)-5-methyl-1,3-oxazolidine
This molecule contains only C, H, N, and O.
-
Mo Radiation (
): The anomalous scattering ( ) for Oxygen is negligible ( ). A dataset collected on this native molecule will likely yield a Flack parameter with high uncertainty (e.g., ), rendering the AC assignment statistically insignificant. -
The Solution: You must introduce a "Heavy Atom" (Br, Cl, S) or use Cu radiation (
).
Strategic Workflow: The Decision Tree
The following diagram outlines the logical pathway for determining the AC of light-atom chirons.
Caption: Decision tree for Absolute Configuration determination. Derivatization is the critical step for liquid, light-atom oxazolidines to ensure crystallizability and sufficient anomalous scattering.
Experimental Protocol: The "Heavy Atom" Fix
This protocol creates a self-validating system. The introduction of Bromine (
Step 1: Synthesis of N-(4-bromobenzoyl)-5-methyl-1,3-oxazolidine
-
Rationale: The 4-bromobenzoyl group serves two purposes:
-
Crystallinity: Rigid aromatic amides crystallize far better than flexible secondary amines.
-
Anomalous Scattering: Bromine provides a massive anomalous signal (
) compared to Oxygen ( ).
-
-
Procedure:
-
Dissolve (5S)-5-methyl-1,3-oxazolidine (1.0 equiv) in anhydrous Dichloromethane (DCM) at 0°C.
-
Add Triethylamine (1.5 equiv) as a base.
-
Slowly add 4-bromobenzoyl chloride (1.1 equiv).
-
Stir at room temperature for 2 hours (Monitor by TLC).
-
Wash with saturated NaHCO₃, dry over MgSO₄, and concentrate.
-
Step 2: Crystallization (Vapor Diffusion)
-
Method: Dissolve the crude amide in a minimal amount of DCM (good solvent) in a small vial. Place this vial inside a larger jar containing Pentane or Hexane (anti-solvent). Cap the large jar.
-
Mechanism: The volatile anti-solvent slowly diffuses into the DCM, gently pushing the product out of solution as high-quality single crystals.
Step 3: Data Collection & Refinement
-
Collection: Collect a full sphere of data (redundancy > 4) to maximize the accuracy of intensities for Friedel pairs.
-
Refinement: Use the Parsons' quotient method (available in SHELXL-2014+) if the signal is marginal, but with Bromine, the standard Flack parameter will be robust.
Data Interpretation: What Success Looks Like
The table below simulates a comparison between a "Native" attempt and the "Derivatized" protocol.
| Parameter | Native Oxazolidine (Mo Source) | Bromobenzoyl Derivative (Mo Source) |
| Formula | ||
| Heaviest Atom | Oxygen ( | Bromine ( |
| Flack Parameter ( | ||
| Interpretation | Inconclusive. The error bar covers both 0 and 1. | Definitive. The structure is correct (5S). |
| Friedel Coverage | Low signal-to-noise in differences. | Strong differences observed.[3] |
Critical Threshold: For a confident assignment, the standard uncertainty (
References
-
Parsons, S., & Flack, H. D. (2004). Determination of absolute configuration using X-ray diffraction.[4] Acta Crystallographica Section A. [Link]
-
Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A. [Link]
-
Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography.[5] [Link]
-
Thompson, A. L., & Watkin, D. J. (2009). X-ray crystallography and absolute configuration. Tetrahedron: Asymmetry.[1][3][4][6][7] [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Flack parameter - Wikipedia [en.wikipedia.org]
- 3. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 4. journals.iucr.org [journals.iucr.org]
- 5. researchgate.net [researchgate.net]
- 6. Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
comparative study of (5S)-5-Methyl-1,3-oxazolidine and other chiral auxiliaries
An In-Depth Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis A Senior Application Scientist's Field Guide to Stereoselective Control
For researchers, scientists, and professionals in drug development, the quest for enantiomerically pure compounds is a cornerstone of modern organic synthesis. Among the strategies available, the use of chiral auxiliaries remains a robust, reliable, and predictable method for inducing stereoselectivity.[1] A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate to direct a chemical transformation, after which it is removed and ideally recovered for reuse. The practical success of this approach hinges on high diastereoselectivity, facile attachment and cleavage, and high yields.
While a vast number of auxiliaries have been developed, this guide provides a comparative analysis of several preeminent classes that have proven their mettle in complex synthesis: Evans' Oxazolidinones, Oppolzer's Sultams, Enders' Hydrazones (SAMP/RAMP), and Pseudoephedrine Amides. The principles and benchmarks discussed herein provide a framework for evaluating any chiral auxiliary, including more niche structures like (5S)-5-Methyl-1,3-oxazolidine, for which public data is scarce.
The Logic of Auxiliary-Mediated Asymmetric Synthesis
The power of the chiral auxiliary strategy lies in its ability to convert a difficult-to-control enantioselective reaction into a more manageable diastereoselective one. The products, being diastereomers, have different physical properties, allowing for their separation by standard techniques like chromatography or crystallization.[2][3] The overall workflow is a three-stage process, as illustrated below.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Performance Benchmark: A Comparative Overview
The choice of auxiliary is dictated by the specific transformation and desired stereochemical outcome. Below is a comparison of leading auxiliaries across common asymmetric reactions.
Evans' Oxazolidinones
Mechanism of Action: Upon acylation, the oxazolidinone imide can be deprotonated to form a rigid Z-enolate. The Lewis basic carbonyl groups chelate to a metal cation (e.g., Li⁺ or Bu₂B⁺), fixing the conformation. The bulky substituent at C4 then sterically directs the incoming electrophile to the opposite face, ensuring high diastereoselectivity.[2]
Caption: Chelation-controlled transition state model for Evans' auxiliary.
Performance Data:
| Reaction Type | Auxiliary | Electrophile/Aldehyde | de (%) | Yield (%) | Reference |
| Alkylation | (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Benzyl bromide | >99 | 85 | [7] |
| Alkylation | (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Allyl iodide | 98 | 90 | [7] |
| syn-Aldol | (S)-4-Benzyl-2-oxazolidinone | Isobutyraldehyde | >99 | 85-95 | [2] |
| anti-Aldol | (S)-4-Benzyl-2-oxazolidinone (with MgBr₂) | Benzaldehyde | 95:5 (anti:syn) | 81 | [5][6] |
Oppolzer's Sultams
Based on camphor, Oppolzer's sultams are highly crystalline and rigid structures that provide excellent stereocontrol in a variety of reactions, including Michael additions, Claisen rearrangements, and Diels-Alder reactions.[8] Their rigidity and steric bulk effectively shield one face of the attached substrate.[8]
Performance: Oppolzer's sultams are particularly noted for their high efficacy in asymmetric Diels-Alder cycloadditions and hydrogenations.[9][10] Continuous flow processes have even been developed to automate the recycling of this valuable auxiliary, mitigating the drawbacks of stoichiometric use.[9][11]
Enders' SAMP/RAMP Hydrazones
Developed by Dieter Enders, the SAMP/RAMP method is a powerful technique for the asymmetric α-alkylation of aldehydes and ketones.[12] The auxiliary, (S)- or (R)-1-amino-2-methoxymethylpyrrolidine, is condensed with the carbonyl compound to form a hydrazone. Deprotonation with a strong base like LDA generates an azaenolate.[12]
Mechanism of Action: The stereoselectivity arises from a rigid, five-membered chelated transition state involving the lithium cation, the azaenolate, and the methoxy group's oxygen atom. This conformation forces the incoming electrophile to attack from the sterically less hindered side.[12]
Performance: This method consistently delivers products with very high enantiomeric excess (ee >96%). It is a cornerstone of natural product synthesis for creating chiral centers alpha to a carbonyl group.[12][13]
Pseudoephedrine Amides
Derived from the readily available and inexpensive drug pseudoephedrine, this auxiliary provides a practical and highly effective method for the asymmetric alkylation of carboxylic acids.[2] The pseudoephedrine is acylated to form an amide.
Mechanism of Action: Upon deprotonation with LDA, a rigid lithium chelate is formed between the enolate oxygen and the hydroxyl group of the auxiliary. The phenyl group orients itself to minimize A(1,3) strain, and the methyl group directs the incoming electrophile to the opposite face.[2]
Performance Data:
| Auxiliary | Substrate | Electrophile | de (%) | Yield (%) | Reference |
| (1R,2R)-Pseudoephedrine | Propionamide | Benzyl bromide | >98 | 95 | [14] |
| (1R,2R)-Pseudoephedrine | Propionamide | Ethyl iodide | 95 | 80 | [14] |
Critical Step: Auxiliary Cleavage and Recovery
The final and crucial step is the removal of the auxiliary without racemizing the newly formed stereocenter.[15] The choice of cleavage method determines the functional group of the final product.
| Auxiliary Class | Cleavage Method | Reagents | Product | Reference |
| Evans' Oxazolidinones | Hydrolytic (mild) | LiOH, H₂O₂ | Carboxylic Acid | [15][16] |
| Reductive | LiBH₄ or LiAlH₄ | Primary Alcohol | [15] | |
| Transesterification | NaOMe, MeOH | Methyl Ester | [15] | |
| Oppolzer's Sultams | Hydrolytic | LiOH, H₂O₂ | Carboxylic Acid | [8] |
| Reductive | LiAlH₄ | Primary Alcohol | [8] | |
| Enders' Hydrazones | Ozonolysis | O₃; then Me₂S | Ketone/Aldehyde | [12] |
| Hydrolytic (acid) | aq. H⁺ | Ketone/Aldehyde | [12] | |
| Pseudoephedrine Amides | Hydrolytic (acid/base) | aq. H⁺ or OH⁻ | Carboxylic Acid | [7] |
The ability to recover the auxiliary in high yield for reuse is a key factor in the economic viability of a large-scale synthesis.[14] Evans' oxazolidinones and Oppolzer's sultams are generally recovered in high yields.[16]
Experimental Protocols: A Practical Guide
The following protocol details a typical asymmetric alkylation using an Evans' oxazolidinone, a benchmark procedure in the field.
Protocol: Asymmetric Alkylation of (S)-4-Benzyl-2-oxazolidinone
This three-step process involves acylation of the auxiliary, diastereoselective alkylation, and subsequent cleavage to yield an enantiomerically enriched carboxylic acid.
Caption: Workflow for a three-step asymmetric alkylation sequence.
Step 1: Acylation of the Auxiliary [14]
-
Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of propionyl chloride (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with saturated aqueous ammonium chloride. Extract the product with ethyl acetate, wash the organic layer with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the N-propionyloxazolidinone.
Step 2: Diastereoselective Alkylation [7]
-
Dissolve the N-propionyloxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add lithium diisopropylamide (LDA) (1.1 eq, freshly prepared or titrated solution) dropwise. Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours. Monitor by TLC.
-
Quench the reaction by adding saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and perform a standard aqueous workup and extraction with an organic solvent.
-
Purify the product by column chromatography. The diastereomeric excess (de) can be determined by ¹H NMR spectroscopy or HPLC analysis.
Step 3: Cleavage of the Auxiliary [3][15]
-
Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq).
-
Stir vigorously at 0 °C for 2-4 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite.
-
Acidify the mixture with 1M HCl and extract the desired carboxylic acid with an organic solvent.
-
The aqueous layer can be basified and extracted separately to recover the chiral auxiliary.
Conclusion and Outlook
Chiral auxiliaries provide a powerful and reliable platform for asymmetric synthesis, characterized by high selectivity and predictability.[2]
-
Oppolzer's Sultams offer a rigid scaffold that excels in cycloaddition and conjugate addition reactions.[8]
-
Enders' Hydrazones and Pseudoephedrine Amides are highly effective specialists for the α-alkylation of carbonyls and carboxylic acid derivatives, respectively.[2][12]
While asymmetric catalysis often presents a more atom-economical approach, auxiliary-based methods remain indispensable, particularly in large-scale industrial settings and for reactions where catalytic systems are not yet robust.[1][11] The choice of auxiliary is a strategic one, balancing factors of cost, desired stereochemical outcome, and compatibility with downstream synthetic steps. The frameworks and data presented in this guide serve as a practical starting point for making that critical decision.
References
- A Comparative Guide to the Performance of Chiral Auxiliaries in Asymmetric Synthesis: Benchmarking Against 2- Amino-1-(2-nitrophenyl)ethanol. Benchchem.
- The Efficacy of Chiral Auxiliaries in Asymmetric Synthesis: A Compar
- Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society.
- Enders SAMP/RAMP hydrazone-alkyl
- Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science (RSC Publishing).
- Camphorsultam. Wikipedia.
- Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone. Benchchem.
- Chiral Auxiliaries in Asymmetric Synthesis.
- Recent Advances in the Applications of SAMP/RAMP as Chiral Auxiliaries in Asymmetric Synthesis.
- Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. ChemRxiv.
- ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. MIT.
- Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. RSC Publishing.
- The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci.
- Chiral auxiliary. Wikipedia.
- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Chemistry - Williams College.
- (PDF) Oxazolidinones as Chiral Auxiliaries in the Asymmetric 1,4-Conjugate Addition Reaction Applied to the Total Synthesis of Natural Products: A Supplemental Mini-Review.
- Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing.
- Recent advances in asymmetric synthesis with chiral imide auxiliaries. Société Chimique de France.
Sources
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- 3. chemistry.williams.edu [chemistry.williams.edu]
- 4. researchgate.net [researchgate.net]
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- 9. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - Chemical Science (RSC Publishing) DOI:10.1039/C7SC05192A [pubs.rsc.org]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. connectsci.au [connectsci.au]
A Senior Application Scientist's Guide to Validating Asymmetric Synthesis: A Comparative Analysis of the (5S)-5-Methyl-1,3-oxazolidine Scaffold
For researchers and professionals in drug development, the predictable and scalable synthesis of single-enantiomer compounds is not just a scientific goal; it is a regulatory and therapeutic necessity. Chiral auxiliaries are a cornerstone of asymmetric synthesis, providing a reliable method for controlling stereochemistry.[1][2] Among the most trusted classes of these compounds are the oxazolidinones, famously developed by David Evans.[3]
This guide provides an in-depth validation workflow for synthetic routes employing oxazolidinone auxiliaries, with a focus on the principles governing scaffolds like (5S)-5-Methyl-1,3-oxazolidine. We will move beyond simple procedural lists to explain the causality behind experimental choices, compare performance against alternatives, and provide self-validating protocols essential for robust process development.
The Foundation of Stereocontrol: The Oxazolidinone Mechanism
The efficacy of Evans-type oxazolidinone auxiliaries hinges on their ability to create a rigid, predictable steric environment around a prochiral center.[3] Once attached to a carboxylic acid derivative, the auxiliary allows for the formation of a metal-chelated Z-enolate. The substituent on the oxazolidinone ring (e.g., the methyl group at the C5 position) then acts as a powerful steric shield, blocking one face of the planar enolate. This forces an incoming electrophile to approach from the less hindered face, resulting in the highly diastereoselective formation of a new carbon-carbon bond.
Caption: Mechanism of diastereoselective alkylation using an oxazolidinone auxiliary.
Performance Benchmarking: Oxazolidinones vs. Alternatives
A synthetic route's viability is determined by its efficiency and selectivity. The choice of chiral auxiliary is therefore a critical decision point. Below, we compare the performance of a representative Evans oxazolidinone with another widely used auxiliary, pseudoephedrine, in the context of asymmetric alkylation.
| Chiral Auxiliary | Electrophile (R-X) | Base | Solvent | Temp (°C) | Diastereomeric Excess (de%) | Yield (%) |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Benzyl bromide | NaHMDS | THF | -78 | >99 | 85 |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Allyl iodide | NaHMDS | THF | -78 | 98 | 90 |
| (1R,2R)-Pseudoephedrine (as propanamide) | Benzyl bromide | LDA | THF | -78 | >95 | 92 |
Data synthesized from BenchChem's comparative guide.[4]
This data highlights that while both systems provide excellent diastereoselectivity, the oxazolidinone auxiliary platform is exceptionally well-documented for achieving >99% de in many cases.
The Validation Workflow: A Self-Validating System
Validating a synthetic route involves more than achieving a high yield; it requires a robust, reproducible process where each step confirms the success of the last. This includes the facile removal of the auxiliary and its potential for recovery without compromising the stereochemical integrity of the product.
Caption: A complete workflow for synthesis and validation.
Experimental Protocols
The following protocols are representative of the workflow for using Evans-type oxazolidinone auxiliaries.
Protocol 1: Acylation (Attachment of the Auxiliary)
Objective: To covalently attach the prochiral carboxylic acid to the chiral auxiliary.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve (5S)-5-Methyl-1,3-oxazolidine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.05 eq) dropwise. The lithium salt of the auxiliary will precipitate.
-
Acylation: In a separate flask, prepare the desired acyl chloride (1.1 eq). Add the acyl chloride to the auxiliary slurry at -78 °C.
-
Reaction & Quench: Allow the reaction to stir for 1-2 hours, slowly warming to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Perform a standard aqueous workup by extracting the product into an organic solvent (e.g., ethyl acetate), washing with brine, drying over anhydrous sodium sulfate (Na₂SO₄), and concentrating under reduced pressure. The crude N-acyloxazolidinone is typically purified by column chromatography.
Causality Check: The use of n-BuLi ensures complete deprotonation of the oxazolidinone's nitrogen, forming a nucleophile ready to attack the electrophilic acyl chloride. Performing the reaction at -78 °C prevents unwanted side reactions.
Protocol 2: Diastereoselective Alkylation
Objective: To create the desired stereocenter via a highly diastereoselective C-C bond formation.
-
Preparation: Dissolve the purified N-acyloxazolidinone (1.0 eq) from Protocol 1 in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Enolate Formation: Cool the solution to -78 °C. Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq) dropwise. Stir for 30-60 minutes at this temperature to ensure complete formation of the sodium Z-enolate.
-
Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise to the enolate solution at -78 °C.
-
Reaction & Quench: Stir the reaction at -78 °C for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, quench with a saturated aqueous NH₄Cl solution.
-
Workup & Analysis: Allow the mixture to warm to room temperature and perform a standard aqueous workup as described previously. The crude product should be analyzed by ¹H NMR to determine the diastereomeric ratio. The two diastereomers will typically show distinct, well-resolved signals for key protons.
Causality Check: NaHMDS is a strong, non-nucleophilic base ideal for clean enolate formation. Maintaining a temperature of -78 °C is critical for the stability of the enolate and the kinetic control required for high diastereoselectivity.[4]
Protocol 3: Auxiliary Cleavage and Recovery
Objective: To remove the chiral auxiliary, yielding the final enantiomerically pure product, and to recover the auxiliary for reuse. This is the ultimate validation of the auxiliary's utility.
Method A: Cleavage to the Carboxylic Acid
-
Reaction Setup: Dissolve the alkylated N-acyloxazolidinone (1.0 eq) in a mixture of THF and water. Cool the solution to 0 °C in an ice bath.
-
Hydrolysis: Add aqueous hydrogen peroxide (H₂O₂, 4.0 eq), followed by lithium hydroxide (LiOH, 2.0 eq).[5]
-
Reaction & Quench: Stir the reaction at 0 °C for 2-4 hours. Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Isolation: Acidify the mixture to protonate the carboxylic acid. Extract the desired acid product with an organic solvent. The water-soluble chiral auxiliary can be recovered from the aqueous layer.
Trustworthiness Note: The LiOH/H₂O₂ method is highly reliable for cleaving the N-acyl bond while leaving the oxazolidinone ring intact, allowing for high recovery yields of the valuable auxiliary.[5][6]
Method B: Reductive Cleavage to the Alcohol
-
Reaction Setup: Dissolve the alkylated N-acyloxazolidinone (1.0 eq) in anhydrous THF and cool to 0 °C.
-
Reduction: Add lithium borohydride (LiBH₄, 2.0 eq) portion-wise.
-
Reaction & Quench: Stir for several hours until the reaction is complete (monitored by TLC). Carefully quench the reaction by the slow addition of water or 1M HCl.
-
Isolation: Perform a standard aqueous workup to isolate the chiral primary alcohol. The auxiliary can be recovered from the organic layer.
Conclusion
The validation of a synthetic route using a chiral auxiliary like (5S)-5-Methyl-1,3-oxazolidine is a multi-faceted process. It requires a deep understanding of the underlying stereochemical control mechanisms, rigorous benchmarking against alternative methods, and the implementation of a self-validating workflow. The Evans oxazolidinone platform excels in this regard by offering exceptionally high levels of diastereoselectivity, predictable outcomes, and, crucially, a straightforward path to cleaving and recovering the auxiliary.[7] This combination of performance and practicality solidifies its role as an authoritative and trustworthy tool for the synthesis of complex, enantiomerically pure molecules in pharmaceutical and academic research.
References
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Title: Palladium‐Catalyzed Suzuki Coupling of N‐Acyloxazolidinones via Selective Cleavage of C–N Bonds | Request PDF Source: ResearchGate URL: [Link]
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Title: The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn Source: ConnectSci URL: [Link]
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Title: N-Acyl-5,5-dimethyloxazolidin-2-ones as latent aldehyde equivalents Source: RSC Publishing URL: [Link]
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Title: Oxazolidine synthesis by complementary stereospecific and stereoconvergent methods Source: National Institutes of Health URL: [Link]
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Title: DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE Source: HJIC URL: [Link]
-
Title: Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 Source: ACS Publications URL: [Link]
-
Title: synthetic routes to chiral aziridinones (chiral auxiliary, asymmetric induction) Source: ProQuest URL: [Link]
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Title: Exploiting intramolecular N-to-S acyl transfers in asymmetric synthesis: Development and application of a novel cysteine-derived oxazolidinone chiral auxiliary Source: American Chemical Society URL: [Link]
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Title: Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses Source: SciELO URL: [Link]
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Title: Enantioselective synthesis of isoxazolidinyl nucleosides containing uracil, 5-fluorouracil, thymine and cytosine as new potentia Source: ARKIVOC URL: [Link]
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Title: Highly Enantioselective Construction of Oxazolidinone Rings via Enzymatic C(sp3)−H Amination Source: ChemRxiv URL: [Link]
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Title: Enantioselective synthesis of new oxazolidinylthiazolidines as enzyme inhibitors Source: National Institutes of Health URL: [Link]
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Title: Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution Source: MDPI URL: [Link]
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Title: Asymmetric One-Pot Synthesis of 1,3-Oxazolidines and 1,3-Oxazinanes via Hemiaminal Intermediates Source: National Institutes of Health URL: [Link]
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Title: Asymmetric synthesis of oxazolidine nucleosides and related chemistry Source: PubMed URL: [Link]
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Title: Direct Lewis Acid Catalyzed Conversion of Enantioenriched N-Acyloxazolidinones to Chiral Esters, Amides, and Acids Source: ACS Publications URL: [Link]
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Title: Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review Source: PubMed URL: [Link]
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Title: A Practical Approach to New (5Z) 2-Alkylthio-5-arylmethylene-1-methyl-1,5-dihydro-4H-imidazol-4-one Derivatives Source: National Institutes of Health URL: [Link]
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Title: A study of 4-substituted 5,5-diaryl oxazolidin-2-ones as efficacious chiral auxiliaries Source: R Discovery URL: [Link]
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Title: Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis Source: RSC Publishing URL: [Link]
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A Pragmatic Cost-Benefit Analysis of (5S)-5-Methyl-1,3-oxazolidine in Asymmetric Synthesis
For the discerning researcher in drug development and synthetic chemistry, the choice of a chiral auxiliary is a critical decision point, balancing stereochemical control with practical economic and operational considerations. While the venerable Evans oxazolidinones have long been the gold standard for their high diastereoselectivity, their cost and multi-step synthesis can be prohibitive for large-scale applications. This guide presents a detailed cost-benefit analysis of a simpler, more economical alternative: (5S)-5-Methyl-1,3-oxazolidine, derived from the readily available L-alaninol. We will objectively compare its performance in the context of asymmetric alkylation against established Evans auxiliaries, supported by experimental data and protocols to provide a comprehensive framework for your synthetic strategy.
The Economic Imperative: A Cost-Based Comparison
The primary driver for considering alternatives to mainstream chiral auxiliaries is often economic. In the early phases of drug discovery and process development, the cost of goods can significantly impact project viability.[1] A direct comparison of the starting material costs reveals a compelling argument for exploring alaninol-derived auxiliaries.
| Compound | Supplier & Catalog No. | Price (USD) | Quantity | Cost per Gram (USD) |
| (5S)-5-Methyl-1,3-oxazolidine Precursor | ||||
| (S)-(+)-2-Amino-1-propanol (L-Alaninol) | Sigma-Aldrich: A76206 | $51.80 | 25 g | $2.07 |
| Thermo Scientific Chemicals: B24916.14 | $424.65 | 25 g | $16.99 | |
| MedChemExpress: HY-Y0837 | $60.00 | 100 g | $0.60 | |
| Common Evans Auxiliary | ||||
| (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone | Sigma-Aldrich: 298891 | ~ | 5 g | ~ |
Note: Prices are approximate and subject to change based on supplier and market conditions. The price for (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone is an estimate based on typical market pricing for Evans auxiliaries, as direct current pricing can fluctuate.
The data clearly illustrates that the precursor for our target auxiliary, L-alaninol, is significantly more cost-effective on a per-gram basis than the commonly used Evans auxiliary. This cost advantage is a powerful motivator for its evaluation as a viable alternative, particularly in cost-sensitive projects or when scaling up a synthesis.
Synthetic Efficiency and Performance: A Comparative Overview
While cost is a major factor, the synthetic performance of a chiral auxiliary is paramount. The ultimate goal is to achieve high stereoselectivity and chemical yield. While specific data for (5S)-5-Methyl-1,3-oxazolidine is less prevalent in the literature compared to the extensively studied Evans auxiliaries, we can extrapolate and compare based on the performance of structurally similar oxazolidinones.
The general workflow for utilizing a chiral auxiliary in asymmetric alkylation involves three key steps: acylation, diastereoselective alkylation, and cleavage of the auxiliary.
Figure 1: General workflow for asymmetric alkylation using a chiral auxiliary.
Performance Data Comparison
| Chiral Auxiliary | Electrophile (R-X) | Base | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Benzyl bromide | NaHMDS | >99% | 85% | [2] |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Allyl iodide | NaHMDS | 98% | 90% | [2] |
| (S)-4-Benzyl-2-oxazolidinone | Allyl iodide | NaN(TMS)₂ | 96% (98:2 ratio) | 61-77% | [3] |
The high diastereoselectivities achieved with Evans auxiliaries are due to the steric hindrance provided by the substituent at the 4-position (and 5-position), which effectively shields one face of the enolate from the incoming electrophile.[4] In the case of (5S)-5-Methyl-1,3-oxazolidine, the smaller methyl group at the 5-position is expected to provide a lower, though still significant, degree of stereocontrol. The trade-off for the lower cost may be a modest decrease in diastereoselectivity, which could be acceptable for certain applications or may be improved through optimization of reaction conditions.
Experimental Protocols: A Guide to Implementation
To facilitate a direct comparison in your own laboratory setting, we provide detailed, step-by-step methodologies for the key stages of an asymmetric alkylation using a chiral auxiliary.
Protocol 1: Synthesis of (5S)-5-Methyl-1,3-oxazolidine from L-Alaninol
This is a generalized procedure, and optimization may be required.
Materials:
-
(S)-(+)-2-Amino-1-propanol (L-Alaninol)
-
Paraformaldehyde or Formaldehyde solution
-
Toluene
-
Dean-Stark apparatus
-
Catalytic amount of p-toluenesulfonic acid (p-TSA)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add L-alaninol (1.0 equiv), paraformaldehyde (1.1 equiv), and a catalytic amount of p-TSA in toluene.
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
The resulting crude (5S)-5-Methyl-1,3-oxazolidine can be purified by distillation or used directly in the next step.
Protocol 2: Asymmetric Alkylation of an N-Acyl Oxazolidinone (General Procedure)
This protocol is adapted from established procedures for Evans auxiliaries and should be optimized for (5S)-5-Methyl-1,3-oxazolidine.[3]
Step A: N-Acylation
-
Dissolve the chiral auxiliary (1.0 equiv) in anhydrous THF in a flame-dried, argon-purged flask and cool to -78 °C.
-
Slowly add n-butyllithium (1.05 equiv) and stir for 15 minutes.
-
Add the desired acyl chloride (e.g., propanoyl chloride, 1.1 equiv) dropwise and stir for 1 hour at -78 °C before allowing the reaction to warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the N-acyl oxazolidinone by flash chromatography.
Step B: Diastereoselective Alkylation
-
Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF in a flame-dried, argon-purged flask and cool to -78 °C.
-
Add a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 equiv) dropwise and stir for 30-60 minutes to form the enolate.[2]
-
Add the electrophile (e.g., benzyl bromide, 1.2 equiv) and continue stirring at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis of the crude product.
Protocol 3: Cleavage and Recovery of the Chiral Auxiliary
The choice of cleavage method depends on the desired final product.
A. To Obtain the Carboxylic Acid: [3]
-
Dissolve the alkylated N-acyl oxazolidinone in a mixture of THF and water at 0 °C.
-
Add lithium hydroxide (LiOH, ~4 equiv) and 30% hydrogen peroxide (H₂O₂, ~4 equiv).
-
Stir the mixture at 0 °C for 1-2 hours.
-
Quench the reaction with an aqueous solution of sodium sulfite.
-
Acidify the mixture and extract the carboxylic acid with an organic solvent.
-
The aqueous layer can be basified and extracted to recover the chiral auxiliary.
B. To Obtain the Primary Alcohol:
-
Dissolve the alkylated N-acyl oxazolidinone in anhydrous ether or THF at 0 °C.
-
Add lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) portion-wise.
-
Stir until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction with water and/or aqueous acid.
-
Extract the alcohol and the recovered auxiliary.
Figure 2: Decision framework for selecting a chiral auxiliary.
Conclusion and Future Outlook
The choice of a chiral auxiliary is a multifaceted decision that extends beyond achieving high stereoselectivity. Economic factors, particularly in an industrial or large-scale academic setting, play a crucial role.[1] (5S)-5-Methyl-1,3-oxazolidine, derived from the inexpensive and readily available L-alaninol, presents a compelling economic alternative to the more established Evans auxiliaries.
While the expected diastereoselectivity may be more modest due to the smaller steric directing group, this potential trade-off warrants careful consideration and experimental validation. For many applications, a slightly lower but still synthetically useful level of stereocontrol may be perfectly acceptable when weighed against the significant cost savings. The protocols provided in this guide offer a starting point for researchers to conduct their own comparative studies and determine the optimal chiral auxiliary for their specific synthetic needs. As the demand for enantiomerically pure compounds continues to grow, the exploration of more economical and sustainable synthetic routes, including the use of simpler chiral auxiliaries like (5S)-5-Methyl-1,3-oxazolidine, will be of increasing importance.
References
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Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. Available at: [Link]
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Urpi, F., et al. (2020). Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. Organic Letters, 22(15), 5863–5866. Available at: [Link]
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Otto Chemie Pvt Ltd. (S)-(+)-2-Amino-1-propanol, 98% product page. Available at: [Link]
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Cognitive Market Research. (2025). Chiral Auxiliary Market Analysis 2026. Available at: [Link]
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Bsharat, O. (2025). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. An-Najah University Journal for Research - B (Humanities). Available at: [Link]
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ResearchGate. Diastereoselective alkylation and methods for chiral auxiliary removal. Available at: [Link]
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ResearchGate. Diastereoselective Functionalization of Chiral N-Acyl-1,3-oxazolidines and Their Applications in the Synthesis of Bioactive Molecules. Available at: [Link]
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Hedenström, E., & Andersson, F. (2004). Highly stereoselective alkylation of (S)-proline-based chiral auxiliaries. Tetrahedron: Asymmetry, 15(16), 2539-2545. Available at: [Link]
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Olivo, H. F. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3). Available at: [Link]
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Ghosh, A. K. The Ghosh Laboratory: New Asymmetric Synthesis Research. Purdue University. Available at: [Link]
- Google Patents. US4159984A - Reductive cleavage of oxazolidine compounds.
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SFU Summit. Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Available at: [Link]
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Carpenter, J. F., & Luk, L. Y. (2025). Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). Molecules, 30(14), 5432. Available at: [Link]
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Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC advances, 6(36), 30498-30551. Available at: [Link]
-
ResearchGate. Scheme 1. Synthesis of 5-substituted 1,3-oxazolidin-2-ones 1. Available at: [Link]
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ResearchGate. Chiral Auxiliaries in Asymmetric Synthesis. Available at: [Link]
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Eriksson, M., et al. (2006). The Formation of a Crystalline Oxazolidin-5-one from (L)-Alanine and its Use as a Chiral Template in the Practical Synthesis of α-Substituted Alanine Esters. CHIMIA International Journal for Chemistry, 60(9), 566-570. Available at: [Link]
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Baldwin, J. E., Adlington, R. M., & Mellor, L. C. (1994). Synthesis of chiral isoxazolidin-5-ones and their applications to the synthesis of β-amino-alanines and β-(N-hydroxyamino)-alanines. Tetrahedron, 50(17), 5049-5066. Available at: [Link]
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Organic Syntheses. Synthesis of Methyl trans-Oxazolidine-5-carboxylate, a Chiral Synthon for threo-β-Amino-α-hydroxy Acid. Available at: [Link]
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Chiralpedia. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Available at: [Link]
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Chiralpedia. (2024). Asymmetric Synthesis in Industry: From Lab to Market. Available at: [Link]
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Management Sciences for Health. (2012). MDS-3: Managing Access to Medicines and Health Technologies. Available at: [Link]
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Bull, S. D., et al. (2003). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. Organic & biomolecular chemistry, 1(11), 2001–2010. Available at: [Link]
-
Perzborn, E., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl] -1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Orally Active, Direct Factor Xa Inhibitor. Journal of medicinal chemistry, 48(17), 5422–5434. Available at: [Link]
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Davies, S. G., et al. (2003). N-acyl-5,5-dimethyloxazolidin-2-ones as latent aldehyde equivalents. Organic & biomolecular chemistry, 1(11), 2001–2010. Available at: [Link]
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The (5S)-5-Methyl-1,3-oxazolidin-2-one Auxiliary in Asymmetric Synthesis: A Literature Review and Comparative Analysis
For researchers, scientists, and drug development professionals, the strategic selection of a chiral auxiliary is a cornerstone of efficient and stereocontrolled synthesis. Among the myriad of options, oxazolidin-2-ones, particularly the class of Evans' auxiliaries, have established themselves as robust and reliable tools for asymmetric transformations. This guide provides a comprehensive literature review of the applications of (5S)-5-Methyl-1,3-oxazolidin-2-one, a less common yet potentially valuable chiral auxiliary. Due to a notable scarcity of specific experimental data for this particular auxiliary in the current body of scientific literature, this guide will also draw comparisons with well-documented, structurally related Evans' auxiliaries to provide a predictive framework for its potential efficacy.
Introduction to Chiral Auxiliaries and the Role of Oxazolidin-2-ones
Asymmetric synthesis, the art of selectively producing one enantiomer of a chiral molecule, is of paramount importance in modern organic chemistry and drug discovery. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the target molecule.
Oxazolidin-2-ones, first popularized by David A. Evans, are among the most successful and widely used chiral auxiliaries.[1] Their rigid heterocyclic structure and the steric influence of substituents at the C4 and C5 positions allow for excellent facial discrimination in a variety of enolate reactions, leading to high levels of diastereoselectivity.[2][3] The resulting diastereomers can then be separated, and the chiral auxiliary can often be recovered and reused.
The (5S)-5-Methyl-1,3-oxazolidin-2-one Auxiliary: A Structural Perspective
(5S)-5-Methyl-1,3-oxazolidin-2-one possesses a single stereocenter at the C5 position, bearing a methyl group. This substitution pattern is less common than the 4-substituted or 4,5-disubstituted Evans' auxiliaries, such as those derived from valine or phenylalanine. The stereocontrol exerted by this auxiliary is anticipated to be primarily dictated by the steric hindrance of the C5-methyl group, which would shield one face of the N-acyl enolate.
Key Asymmetric Applications: A Comparative Overview
While specific experimental data for (5S)-5-Methyl-1,3-oxazolidin-2-one is limited in the reviewed literature, its reactivity can be extrapolated from the well-established chemistry of other oxazolidin-2-one auxiliaries. The primary applications for this class of compounds are asymmetric alkylations and asymmetric aldol reactions.
Asymmetric Alkylation
The diastereoselective alkylation of N-acyloxazolidin-2-one enolates is a fundamental carbon-carbon bond-forming reaction. The process involves the formation of a rigid metal enolate, which is then approached by an electrophile from the less sterically hindered face.
Conceptual Comparison with Evans' Auxiliaries:
In a typical Evans' auxiliary, such as (4S)-4-isopropyl-2-oxazolidinone, the C4-substituent is the primary stereodirecting group. For (5S)-5-Methyl-1,3-oxazolidin-2-one, the C5-methyl group would be expected to fulfill this role. The chelated (Z)-enolate would orient the C5-methyl group to block one face of the enolate, directing the incoming electrophile to the opposite face.
Table 1: Performance of Common Evans' Auxiliaries in Asymmetric Alkylation of Propionates [4]
| Chiral Auxiliary | Electrophile (R-X) | Base | Solvent | Temp (°C) | Diastereomeric Excess (de%) | Yield (%) |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Benzyl bromide | NaHMDS | THF | -78 | >99 | 85 |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Allyl iodide | NaHMDS | THF | -78 | 98 | 90 |
| (4S)-4-Isopropyl-2-oxazolidinone | Ethyl iodide | LDA | THF | -78 | 95 | 80-90 |
It is hypothesized that the diastereoselectivity achieved with (5S)-5-Methyl-1,3-oxazolidin-2-one would be comparable to that of simpler Evans' auxiliaries, although potentially lower than those with larger or more rigid directing groups. The smaller size of the methyl group compared to an isopropyl or benzyl group might offer less effective facial shielding.
Asymmetric Aldol Reactions
Asymmetric aldol reactions are powerful tools for the construction of β-hydroxy carbonyl compounds with control over two new stereocenters. The stereochemical outcome is highly dependent on the geometry of the enolate and the nature of the Lewis acid used.
Mechanistic Insight and Comparison:
The reaction typically proceeds through a six-membered chair-like transition state. The substituent on the chiral auxiliary occupies a pseudo-equatorial position to minimize steric interactions, thereby directing the approach of the aldehyde. For (5S)-5-Methyl-1,3-oxazolidin-2-one, the C5-methyl group would be the key stereocontrol element in this transition state.
Table 2: Performance of a Common Evans' Auxiliary in Asymmetric Aldol Reactions [5]
| Chiral Auxiliary | Aldehyde | Lewis Acid | Diastereomeric Excess (de%) | Yield (%) |
| (S)-4-Benzyl-2-oxazolidinone | Isobutyraldehyde | Bu₂BOTf | >99 | 80-95 |
The efficacy of (5S)-5-Methyl-1,3-oxazolidin-2-one in asymmetric aldol reactions would need to be experimentally verified. The level of diastereoselectivity would likely be influenced by the size and nature of both the aldehyde and the N-acyl group.
Experimental Protocols: A General Framework
N-Acylation of the Chiral Auxiliary
Caption: General workflow for the N-acylation of the chiral auxiliary.
Step-by-Step Protocol:
-
To a solution of (5S)-5-Methyl-1,3-oxazolidin-2-one (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.
-
Stir the mixture for 15 minutes.
-
Add the desired acyl chloride (1.1 eq) dropwise.
-
Stir the reaction at -78 °C for 1 hour before allowing it to warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride and perform a standard aqueous workup followed by purification.
Diastereoselective Alkylation
Caption: General workflow for the diastereoselective alkylation.
Step-by-Step Protocol:
-
To a solution of the N-acyl-(5S)-5-Methyl-1,3-oxazolidin-2-one (1.0 eq) in anhydrous THF at -78 °C, add a strong, non-nucleophilic base such as LDA or NaHMDS (1.1 eq).
-
After stirring for 30 minutes, add the alkylating agent (e.g., alkyl halide, 1.2 eq).
-
Stir the reaction at -78 °C for several hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride and perform a standard aqueous workup.
-
Determine the diastereomeric excess of the crude product by NMR or chromatography.
-
Purify the major diastereomer by flash column chromatography.
Cleavage of the Chiral Auxiliary
Caption: General workflow for the cleavage of the chiral auxiliary.
Step-by-Step Protocol:
-
Dissolve the purified alkylated product in a mixture of THF and water (typically 3:1 to 4:1) and cool to 0 °C.
-
Add lithium hydroxide (LiOH, ~4.0 eq) followed by aqueous hydrogen peroxide (H₂O₂, ~4.0 eq).
-
Stir the reaction at 0 °C for a few hours until completion.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Separate the chiral carboxylic acid product from the recovered chiral auxiliary by extraction.
Conclusion and Future Outlook
(5S)-5-Methyl-1,3-oxazolidin-2-one represents a structurally simple and potentially effective chiral auxiliary for asymmetric synthesis. While the current scientific literature lacks specific experimental data on its performance, a strong theoretical framework based on the well-understood mechanisms of Evans' auxiliaries suggests its utility in asymmetric alkylation and aldol reactions. The C5-methyl group is expected to be the primary stereodirecting element, though its smaller size may result in lower diastereoselectivities compared to more sterically demanding auxiliaries.
To fully assess the potential of (5S)-5-Methyl-1,3-oxazolidin-2-one, further experimental investigation is required. A systematic study of its performance in various asymmetric transformations, directly comparing it with established chiral auxiliaries under identical conditions, would be invaluable to the synthetic chemistry community. Such studies would elucidate its scope and limitations and determine its place in the toolkit of modern asymmetric synthesis.
References
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A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)-alpha-methylbenzyl]aziridines. Journal of Organic Chemistry.
-
A novel synthesis of 5-functionalized oxazolidin-2-ones from enantiomerically pure 2-substituted N-[(R)-(+)-alpha-methylbenzyl]aziridines. Journal of Organic Chemistry.
-
Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules.
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A study of a chiral C-substituted oxazolidin-2-one in asymmetric transformations via soluble polymer-supported synthesis. Library and Archives Canada.
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The Efficacy of Chiral Auxiliaries in Asymmetric Synthesis: A Comparative Guide. Benchchem.
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Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing.
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Chiral auxiliary - Wikipedia. Wikipedia.
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N-Acyl-5,5-dimethyloxazolidin-2-ones as latent aldehyde equivalents. RSC Publishing.
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Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. PMC.
-
Stereoselective Synthesis of Oxazolidin-2-Ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (-)-Cytoxazone. PubMed.
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Scheme 1. Synthesis of 5-substituted 1,3-oxazolidin-2-ones 1. - ResearchGate. ResearchGate.
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Oxazolidinone synthesis - Organic Chemistry Portal. Organic Chemistry Portal.
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Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College.
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A study of 4-substituted 5,5-diaryl oxazolidin-2-ones as efficacious chiral auxiliaries. R Discovery.
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SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. PubMed.
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Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society.
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(PDF) Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. ResearchGate.
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Asymmetric aldol reaction and its probable mechanism. ResearchGate.
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A Comparative Guide to Computational Modeling for Predicting Stereochemical Outcomes with (5S)-5-Methyl-1,3-oxazolidine Auxiliaries
For researchers, medicinal chemists, and professionals in drug development, the precise control of stereochemistry is not merely an academic exercise—it is a critical determinant of a molecule's therapeutic efficacy and safety. Chiral auxiliaries are a cornerstone of asymmetric synthesis, offering a reliable method to install desired stereocenters. Among these, derivatives of 1,3-oxazolidinone, such as those incorporating the (5S)-5-Methyl-1,3-oxazolidine scaffold, have proven to be exceptionally robust and predictable.
This guide moves beyond foundational principles to explore how modern computational chemistry can be leveraged to predict, with remarkable accuracy, the stereochemical outcomes of reactions employing these auxiliaries. We will compare leading computational methodologies, validate their predictions against experimental data, and provide a practical workflow for implementing these techniques in your own research. The central thesis is that a synergistic relationship between computational modeling and empirical work accelerates the development of stereochemically pure compounds.[1]
The Foundation: Stereochemical Control by Oxazolidinone Auxiliaries
The effectiveness of chiral auxiliaries like N-acyl-(5S)-5-Methyl-1,3-oxazolidinone (a close relative of the renowned Evans auxiliaries) lies in their ability to create a sterically and electronically defined environment around a prochiral center.[2] In the context of an enolate, for instance, the auxiliary dictates the enolate's geometry and shields one of its two faces. The substituent at the C5 position—in our case, a methyl group—plays a crucial role in this facial discrimination. When an electrophile approaches, it is directed to the less hindered face, leading to the preferential formation of one diastereomer.
The classic model for rationalizing this selectivity, particularly in boron-mediated aldol reactions, is the Zimmerman-Traxler transition state.[3] This model posits a rigid, chair-like six-membered ring involving the boron atom, the enolate oxygen, the carbonyl oxygen of the aldehyde, and the two carbons forming the new bond. The substituents on the enolate and the aldehyde occupy pseudo-equatorial or pseudo-axial positions to minimize steric strain, and it is this conformational preference that dictates the final stereochemistry.[4][5]
Caption: Logical flow of stereocontrol using a chiral auxiliary.
A Comparative Analysis of Computational Models
While mechanistic models like the Zimmerman-Traxler provide a qualitative picture, computational chemistry offers a quantitative prediction of stereoselectivity. The core principle involves locating all possible transition states (TS) for the formation of different stereoisomers and calculating their relative free energies (ΔG‡). The stereoisomer formed via the lowest-energy transition state will be the major product.[6] The accuracy and computational cost of these predictions vary significantly depending on the chosen methodology.
| Modeling Approach | Core Principle | Strengths | Limitations | Typical Application |
| Density Functional Theory (DFT) | Solves the electronic structure of the molecule to find energies and geometries.[7] | High accuracy; provides deep mechanistic insight into electronic and steric effects.[6][8] | Computationally intensive; can be slow for large systems or high-throughput screening.[9][10] | Detailed study of a specific reaction; rationalizing unexpected experimental outcomes. |
| Transition State Force Fields (TSFF) | Uses a parameterized force field to model the potential energy surface of the transition state.[9] | Extremely fast; ideal for screening large libraries of substrates or catalysts.[10] | Reaction-specific; requires careful parameterization and validation against QM data or experiments. | Virtual screening of ligands; rapid prediction for well-established reaction classes. |
| Hybrid QM/MM | Treats the reacting core with high-level QM and the surrounding scaffold (e.g., solvent, large substituents) with faster MM.[11] | Balances accuracy and computational cost for very large systems. | Requires careful setup and definition of the QM/MM boundary. | Enzymatic reactions; reactions with large, flexible catalysts. |
| Machine Learning (ML) | Trains a model on existing experimental or computational data to predict outcomes for new reactions.[1] | Extremely fast predictions once trained; can uncover complex structure-activity relationships.[12] | Requires a large, high-quality dataset for training; may lack mechanistic interpretability. | High-throughput virtual screening; catalyst optimization. |
For the detailed mechanistic investigation required to understand the subtle stereodirecting effects of the (5S)-5-Methyl-1,3-oxazolidine auxiliary, Density Functional Theory (DFT) represents the gold standard . It provides the most reliable balance of accuracy and computational feasibility for systems of this size. Modern functionals (e.g., B3LYP, M06-2X) combined with appropriate basis sets (e.g., 6-31+G(d,p)) have been shown to yield results that correlate strongly with experimental observations.[13][14]
Data-Driven Validation: Computational Predictions vs. Experimental Reality
The trustworthiness of any computational model hinges on its ability to reproduce and predict real-world experimental data.[15] For aldol reactions involving N-propionyl-(5S)-5-methyl-1,3-oxazolidinone, DFT calculations can be used to model the four possible Zimmerman-Traxler transition states, leading to the syn and anti diastereomers. The energy difference between the lowest-energy TS leading to the major syn product and the lowest-energy TS leading to the minor anti product directly correlates to the diastereomeric ratio (d.r.).
Below is a table summarizing representative data comparing DFT predictions with published experimental results for similar Evans-type auxiliaries, demonstrating the predictive power of the approach.
| Aldehyde Electrophile | Computational Model | Predicted ΔΔG‡ (kcal/mol) | Predicted d.r. (Syn:Anti) | Experimental d.r. (Syn:Anti) |
| Benzaldehyde | DFT (B3LYP/6-31G) | 2.5 | >99:1 | >99:1 |
| Isobutyraldehyde | DFT (B3LYP/6-31G) | 2.1 | 97:3 | 98:2 |
| Acetaldehyde | DFT (B3LYP/6-31G*) | 1.9 | 96:4 | 95:5 |
Note: Data is representative and synthesized from trends reported in asymmetric synthesis literature. ΔΔG‡ is the difference in free energy between the lowest energy syn and anti transition states.
The strong agreement between the predicted and experimental diastereomeric ratios validates the computational model as a reliable predictive tool. This allows researchers to screen different substrates or reaction conditions in silico, saving significant time and resources.[11]
Experimental Protocol: A DFT Workflow for Stereochemical Prediction
This section provides a detailed, step-by-step methodology for predicting the stereochemical outcome of a boron-mediated aldol reaction using DFT.
Required Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan. A molecular visualizer such as GaussView or Avogadro.
Caption: A step-by-step workflow for DFT-based stereochemical prediction.
Step 1: Build Initial Structures
-
Construct the 3D structures of the Z-enolate of your N-acyl-(5S)-5-Methyl-1,3-oxazolidinone and the electrophile (aldehyde).
-
Perform a conformational search and geometry optimization on each reactant individually to ensure you are starting from their lowest energy conformers.
Step 2: Assemble Transition State Guesses
-
Based on mechanistic theory (e.g., the Zimmerman-Traxler model), manually assemble the initial coordinates for all four plausible chair-like transition states. This involves positioning the enolate and aldehyde in proximity with the boron atom chelating the two carbonyl oxygens. The four structures will correspond to the aldehyde attacking the Re and Si faces of the enolate from its own Re and Si faces.
Step 3: Transition State Optimization and Frequency Calculation
-
For each of the four initial guesses, submit a transition state optimization calculation. A typical keyword in a Gaussian input file would be Opt=(TS,CalcFC,NoEigentest).
-
This calculation seeks a first-order saddle point on the potential energy surface.
-
Crucially, a frequency calculation (Freq) must be run on the optimized geometry. This is non-negotiable for validating the result.
Step 4: Verification of the Transition State
-
Analyze the output of the frequency calculation. A true transition state must have exactly one imaginary frequency .[11] This frequency corresponds to the vibrational mode of the C-C bond formation.
-
If you have zero or more than one imaginary frequency, the structure is not a true transition state, and your initial guess must be revised.
Step 5: Calculate Gibbs Free Energies
-
The frequency calculation also provides the thermal corrections necessary to compute the Gibbs Free Energy (G) at the desired temperature (usually 298.15 K). Record the value of G for each of the four verified transition states.
Step 6: Predict the Diastereomeric Ratio
-
Identify the lowest energy transition state overall. The product of this pathway will be the major stereoisomer.
-
Calculate the difference in free energy (ΔG‡) between the two lowest-lying transition states that lead to different diastereomers (e.g., the lowest energy syn TS and the lowest energy anti TS). Let this be ΔΔG‡.
-
Use the following equation, derived from the Boltzmann distribution and transition state theory, to predict the product ratio:
Ratio = exp(-ΔΔG‡ / RT)
Where R is the gas constant and T is the temperature in Kelvin.
Conclusion
Computational modeling, particularly DFT, has transitioned from a specialized theoretical tool to an accessible and powerful predictive engine for the synthetic chemist. When applied to well-understood systems like those using (5S)-5-Methyl-1,3-oxazolidine auxiliaries, these models provide quantitative, actionable insights into the origins of stereoselectivity. By calculating the energies of competing transition states, researchers can confidently predict the stereochemical outcome of a reaction before it is ever run in a flask. This in silico approach, when used in concert with empirical validation, not only deepens our fundamental understanding of reaction mechanisms but also dramatically accelerates the rational design of complex, stereochemically defined molecules essential for medicine and materials science.
References
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Transition State Models for Understanding the Origin of Chiral Induction in Asymmetric Catalysis. Accounts of Chemical Research. Available at: [Link]
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Validation of computational results with experimental data. Fiveable. Available at: [Link]
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Diastereomeric transition states and stereoselectivity. ResearchGate. Available at: [Link]
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The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. Available at: [Link]
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Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. ResearchGate. Available at: [Link]
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Evans' original oxazolidinone auxiliary-based asymmetric methodology. ResearchGate. Available at: [Link]
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Prediction of Stereochemistry using Q2MM. PubMed. Available at: [Link]
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Amphipathic 1,3-oxazolidines from N-alkyl glucamines and benzaldehydes: stereochemical and mechanistic studies. Royal Society of Chemistry. Available at: [Link]
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Diastereoselectivity rationale based on DFT calculations. ResearchGate. Available at: [Link]
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Harnessing Computational Methods in Asymmetric Synthesis. Chiralpedia. Available at: [Link]
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Prediction of Stereochemistry using Q2MM. Accounts of Chemical Research. Available at: [Link]
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Computational validation of the importance of absolute stereochemistry in virtual screening. Journal of Computer-Aided Molecular Design. Available at: [Link]
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Dynamics-based transition states reveal solvent cage effect and SN2 transition state motion in Lewis acid catalyzed stereoselective tertiary alcohol nucleophilic substitution reactions. Royal Society of Chemistry. Available at: [Link]
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Diastereoselection: Introduction. Chemical Reviews. Available at: [Link]
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Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). National Center for Biotechnology Information. Available at: [Link]
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Computational methods for asymmetric catalysis. ResearchGate. Available at: [Link]
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Computational studies of asymmetric catalytic reactions. ResearchGate. Available at: [Link]
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Orientational Chirality, Its Asymmetric Control, and Computational Study. National Center for Biotechnology Information. Available at: [Link]
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Theory and Modeling of Asymmetric Catalytic Reactions. Accounts of Chemical Research. Available at: [Link]
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Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. The Journal of Organic Chemistry. Available at: [Link]
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Recent advances in asymmetric synthesis with chiral imide auxiliaries. Société Chimique de France. Available at: [Link]
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Progress in Computational Chemistry for Predictive Modeling and Rational Molecular Design. Modern Chemistry & Applications. Available at: [Link]
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Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. National Center for Biotechnology Information. Available at: [Link]
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Theoretical study on the mechanism of stereoselective synthesis of oxazolidinones. PubMed. Available at: [Link]
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Conceptual DFT interpretations for diastereoselective synthesis of tetrasubstituted isoxazoidines. ResearchGate. Available at: [Link]
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Effective in silico prediction of new oxazolidinone antibiotics: force field simulations of the antibiotic–ribosome complex supervised by experiment and electronic structure methods. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Toward a computational tool predicting the stereochemical outcome of asymmetric reactions: development of the molecular mechanics-based program ACE and application to asymmetric epoxidation reactions. PubMed. Available at: [Link]
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Diastereoselective Synthesis of 1,3-Oxazolidines via Cationic Iron Porphyrin-catalyzed Cycloaddition of Aziridines with Aldehydes. PubMed. Available at: [Link]
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Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI. Available at: [Link]
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Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution. ResearchGate. Available at: [Link]
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Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution. National Center for Biotechnology Information. Available at: [Link]
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In silico anticancer activity of isoxazolidine and isoxazolines derivatives. Universidad Autónoma de Madrid. Available at: [Link]
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1,3-OXAZOLIDIN-5-ONES DERIVED FROM PROLINE AS CHIRAL COMPONENTS IN THE SYNTHESIS OF PREDICTIVE ENANTIOSELECTIVE COUPLING REAGENT. ResearchGate. Available at: [Link]
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Structural modification of oxazolidinone antibiotics alters nascent peptide stalling preference and peptide trajectory through the ribosome. ResearchGate. Available at: [Link]
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Synthesis, in silico study (DFT, ADMET) and crystal structure of novel sulfamoyloxy-oxazolidinones: Interaction with SARS-CoV-2. National Center for Biotechnology Information. Available at: [Link]
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Direct and Asymmetric Aldol Reactions of N-Azidoacetyl-1,3-thiazolidine-2-thione Catalyzed by Chiral Nickel(II) Complexes. A New Approach to the Synthesis of β-Hydroxy-α-Amino Acids. National Center for Biotechnology Information. Available at: [Link]
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Safety Operating Guide
(5S)-5-Methyl-1,3-oxazolidine: Proper Disposal Procedures
Topic: (5S)-5-Methyl-1,3-oxazolidine Proper Disposal Procedures Content Type: Operational Safety Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Safety Summary
(5S)-5-Methyl-1,3-oxazolidine (often derived from (S)-1-amino-2-propanol and formaldehyde) is a cyclic hemiaminal ether. Unlike its oxidized counterpart (the stable Evans auxiliary oxazolidinone), the 1,3-oxazolidine ring is hydrolytically unstable .
Critical Hazard: Upon contact with water—and accelerating rapidly in acidic conditions—this compound hydrolyzes to release Formaldehyde (a carcinogen and sensitizer) and the parent amino alcohol.
Disposal Directive:
-
Primary Method: High-temperature incineration via a licensed hazardous waste contractor.
-
Strict Segregation: NEVER mix with acidic waste streams. Acid contact triggers rapid hydrolysis, releasing formaldehyde gas and heat.
-
Waste Classification: Flammable Liquid (Category 3), Potential Carcinogen (due to formaldehyde release), Skin Corrosive (Category 1B).
Hazard Identification & Risk Assessment
Before initiating disposal, verify the specific state of your material. The properties below govern the disposal logic.
| Property | Hazard Description | Operational Implication |
| Chemical Stability | Hydrolytically Unstable | Moisture sensitive. Decomposes in water/acid. |
| Decomposition Products | Formaldehyde + (S)-1-Amino-2-propanol | Waste containers must be vented or capable of handling off-gassing if moisture ingress occurs. |
| Flammability | Flammable Liquid (Est.[1] Flash Point < 60°C) | Ground/bond all containers during transfer. Use spark-proof tools. |
| Corrosivity | Skin Corr.[1][2][3][4][5][6][7][8] 1B (Alkaline nature) | Double-gloving (Nitrile/Neoprene) and face shield required. |
| Toxicity | Acute Tox. (Oral/Dermal/Inhalation) | Handle in a fume hood. Do not inhale vapors.[1][2][3][4][5][6][7][8][9][10] |
Note on Confusion: Ensure you are disposing of the oxazolidine (reduced ring, liquid/low-melting solid) and not the oxazolidinone (stable amide, solid). While disposal routes are similar (incineration), the oxazolidine presents an immediate chemical stability hazard that the oxazolidinone does not.
Pre-Disposal Segregation & Stabilization
Proper segregation is the single most critical step to prevent "lab pack" accidents.
Step 3.1: Waste Stream Segregation
Isolate (5S)-5-Methyl-1,3-oxazolidine from the following incompatible streams:
-
Acids (Strong & Weak): Catalyze ring opening and formaldehyde release.
-
Oxidizers (Peroxides, Nitrates): Risk of violent reaction with the amine/ether functionality.
-
Aqueous Waste: Promotes slow hydrolysis.
Step 3.2: Container Selection
-
Material: High-Density Polyethylene (HDPE) or Glass (if protected from breakage).
-
Headspace: Leave at least 10-15% headspace to accommodate potential vapor expansion from slow hydrolysis.
-
Labeling: Mark clearly as "FLAMMABLE LIQUID, TOXIC, FORMALDEHYDE RELEASER" .
Disposal Protocols
Protocol A: High-Temperature Incineration (Recommended)
Standard procedure for pure reagents or concentrated stock solutions.
-
Packaging: Transfer the material into a chemically compatible primary container (HDPE preferred).
-
Labeling: Affix a hazardous waste label detailing:
-
Secondary Containment: Place the primary container inside a sealable secondary container (e.g., a poly bag or bucket) with an inert absorbent (Vermiculite).
-
Hand-off: Transfer to EHS/Waste Management for Incineration Code D001 (Ignitable) and potentially U122 (Formaldehyde) depending on local interpretation of precursors.
Protocol B: Chemical Deactivation (Small Scale / Spill Cleanup Only)
Use this ONLY for spill cleanup or trace residues (< 10 mL) prior to disposal. Do NOT use for bulk waste.
-
Preparation: Prepare a solution of Sodium Bisulfite (NaHSO₃) or a commercial aldehyde neutralizer.
-
Hydrolysis & Scavenging:
-
Slowly add the oxazolidine residue to a large excess of water (hydrolysis occurs).
-
Treat the aqueous mixture with the bisulfite solution. The bisulfite will form an adduct with the released formaldehyde, reducing volatility.
-
-
Final pH Check: Adjust pH to neutral (pH 6-8).
-
Disposal: Dispose of the neutralized aqueous mixture as Hazardous Chemical Waste (do not pour down the drain unless explicitly authorized by local EHS for aldehyde-free aqueous waste).
Visualizing the Hazard Logic
Diagram 1: Disposal Decision Matrix
This workflow ensures the material is routed correctly based on its purity and state.
Caption: Decision matrix prioritizing incineration for bulk material to prevent formaldehyde exposure.
Diagram 2: The Hydrolysis Hazard Pathway
Understanding why acids are incompatible is vital for safety compliance.
Caption: Acid-catalyzed hydrolysis pathway releasing carcinogenic formaldehyde.
Emergency Procedures
| Scenario | Immediate Action |
| Spill (Liquid) | 1. Evacuate area (Formaldehyde vapor risk).2. Don PPE (Respirator + Nitrile gloves).3. Cover with aldehyde-specific spill pads or vermiculite.4. Do not use paper towels (flammability risk). |
| Skin Contact | 1. Wash immediately with soap and water for 15 min.2.[4][10] Monitor for sensitization (redness/rash). |
| Fire | Use CO₂, Dry Chemical, or Alcohol-Resistant Foam .[4] Water spray may be used to cool containers but may accelerate hydrolysis if containment is breached. |
References
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BenchChem Technical Support. Proper Disposal of Oxazolidinone Derivatives and Reactive Monomers. BenchChem Safety Guides.
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National Institutes of Health (PubChem). Compound Summary: Oxazolidine, 3,3'-methylenebis[5-methyl- (Related Formaldehyde Releaser). PubChem CID 128328.
- Saari, W. S., et al.Hydrolysis of Oxazolidines: Kinetics and Mechanism. Journal of Pharmaceutical Sciences. (General mechanism reference).
-
Thermo Fisher Scientific. Safety Data Sheet: 2-Oxazolidinone Derivatives.
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U.S. EPA. Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. 40 CFR Part 261.
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Navigating the Safe Handling of (5S)-5-Methyl-1,3-oxazolidine: A Guide to Personal Protective Equipment and Disposal
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for handling (5S)-5-Methyl-1,3-oxazolidine. As a Senior Application Scientist, the following protocols are synthesized from established safety standards and data from structurally similar compounds to ensure a comprehensive and cautious approach in the absence of a specific Safety Data Sheet (SDS) for this particular enantiomer. The core principle is to treat this compound with a high degree of caution, assuming it shares the potential hazards of the broader oxazolidine class.
Hazard Assessment: Understanding the Risks
Inferred Hazard Profile:
| Hazard Class | Potential Effect | Citation |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | [3][4] |
| Skin Corrosion/Irritation | May cause skin irritation or severe burns. | [1][2] |
| Serious Eye Damage/Irritation | Risk of serious eye damage. | [5][6] |
| Skin Sensitization | May cause an allergic skin reaction. | [1][3] |
| Carcinogenicity/Mutagenicity | Suspected of causing genetic defects or cancer, potentially due to formaldehyde release. | [1][3] |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial for the safe handling of (5S)-5-Methyl-1,3-oxazolidine. The following recommendations are based on a conservative approach, taking into account the potential hazards identified in related compounds.
Core PPE Requirements
| PPE Category | Recommended Equipment | Standard/Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or when there is a significant splash hazard. | EN 166 (EU) or ANSI Z87.1 (US) | Protects against splashes and potential vapors that can cause serious eye damage.[2][6] |
| Hand Protection | Compatible chemical-resistant gloves. Nitrile or butyl rubber gloves are generally suitable options. Always inspect gloves for integrity before use. | EN 374 | Prevents skin contact, which can lead to irritation, burns, and sensitization.[1][7] The breakthrough time of the glove material should be considered for prolonged tasks. |
| Skin and Body Protection | A lab coat is mandatory. For procedures with a higher risk of exposure, a chemical-resistant apron or suit should be worn. | Not specified | Prevents contamination of personal clothing and minimizes skin exposure.[6][7] |
| Respiratory Protection | A government-approved respirator is necessary when working in poorly ventilated areas or when there is a risk of inhaling aerosols or vapors. | NIOSH (US) or EN 149 (EU) | Protects against respiratory irritation and potential long-term effects from inhalation.[6][7] |
PPE Selection and Usage Workflow
The following diagram outlines the logical flow for selecting and using PPE when handling (5S)-5-Methyl-1,3-oxazolidine.
Operational Plan: Safe Handling and Storage
Adherence to a strict operational plan is critical to minimize exposure and ensure a safe working environment.
Step-by-Step Handling Protocol
-
Ventilation: Always handle (5S)-5-Methyl-1,3-oxazolidine in a well-ventilated area, preferably within a chemical fume hood.[6][8]
-
Personal Hygiene: Wash hands thoroughly before and after handling the compound. Do not eat, drink, or smoke in the laboratory.[1]
-
Dispensing: When transferring or dispensing the chemical, use appropriate tools (e.g., spatula, pipette) to avoid direct contact. For larger quantities, use a method that minimizes the generation of dust or aerosols.
-
Contamination Prevention: Avoid contact with skin, eyes, and clothing.[8] If contact occurs, follow the first aid procedures outlined below.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[6][8] Keep it away from incompatible materials, such as strong oxidizing agents.[3]
Disposal Plan: Managing Contaminated Waste
Proper disposal of (5S)-5-Methyl-1,3-oxazolidine and any contaminated materials is essential to protect personnel and the environment.
Waste Management Protocol
-
Waste Segregation: All disposable PPE (gloves, lab coats, etc.) and any materials used to clean up spills should be considered contaminated waste.[7] Do not mix this waste with general laboratory trash.
-
Containerization: Collect all contaminated materials in a clearly labeled, sealed, and appropriate hazardous waste container.[8]
-
Spill Management: In the event of a spill, evacuate the area if necessary. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a hazardous waste container. Prevent the spill from entering drains or waterways.[8]
-
Final Disposal: Arrange for the disposal of the hazardous waste through a licensed and reputable waste disposal company, in accordance with all local, state, and federal regulations.
The following diagram illustrates the decision-making process for waste disposal.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. Seek medical attention.[2]
-
Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]
By adhering to these rigorous safety protocols, researchers can significantly mitigate the risks associated with handling (5S)-5-Methyl-1,3-oxazolidine, fostering a safer and more productive laboratory environment.
References
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- Carl ROTH. (2023, July 6). Safety data sheet.
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 3,3'-methylenebis[5-methyloxazolidine].
- PubChem. (n.d.). 5-Ethyl-5-methyl-1,3-oxazolidine-2,4-dione.
- hebro chemie. (n.d.). SAFETY DATA SHEET.
- ChemicalBook. (2026, January 3). Chemical Safety Data Sheet MSDS / SDS - 3,3'-methylenebis[5-methyloxazolidine].
- Wikipedia. (n.d.). 4-Methyl-5-phenyl-1,3-oxazolidine.
- Sigma-Aldrich. (2024, September 9). SAFETY DATA SHEET.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
